molecular formula C18H19FN4 B115799 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole CAS No. 142617-98-9

1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Cat. No.: B115799
CAS No.: 142617-98-9
M. Wt: 310.4 g/mol
InChI Key: UBXGZTRRRHVEAJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C18H19FN4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-piperazin-1-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)21-18(23)22-11-9-20-10-12-22/h1-8,20H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXGZTRRRHVEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599905
Record name 1-[(4-Fluorophenyl)methyl]-2-(piperazin-1-yl)-1H-benzimidazole
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142617-98-9
Record name 1-[(4-Fluorophenyl)methyl]-2-(1-piperazinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142617-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-2-(piperazin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. The molecule 1-(4-fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole incorporates three key pharmacophores: a benzimidazole core, a piperazine linker, and a fluorobenzyl moiety. Such hybrid molecules are of significant interest for their potential biological activities, which can span from antimicrobial to anticancer applications.[1][2][3] This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this target compound. We will move beyond rote procedural descriptions to explain the strategic rationale behind employing an orthogonal suite of analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography. This multi-faceted approach ensures a self-validating system, generating a robust and unambiguous data package suitable for regulatory submission and intellectual property protection.

Strategic Imperative: Why a Multi-Technique Approach?

Relying on a single analytical technique for structure elucidation is fraught with risk. Spectroscopic artifacts, impurities, or unexpected molecular rearrangements can lead to misinterpretation. A robust, trustworthy structural assignment is achieved by the convergence of data from orthogonal (independent) methods. Each technique interrogates a different physical property of the molecule, and their collective agreement provides the highest level of confidence.

Our workflow is designed as a logical progression, starting with low-resolution, high-throughput methods to confirm basic properties and moving towards high-resolution techniques that define the intricate atomic connectivity and stereochemistry.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Detailed Structural Analysis cluster_3 Definitive Confirmation Synthesis Hypothesized Synthesis Purification Chromatographic Purification Synthesis->Purification Crude Product MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS Purified Analyte NMR NMR Spectroscopy (1H, 13C, 2D) Defines C-H Framework MS->NMR MW Confirmed XRay X-Ray Crystallography Provides 3D Atomic Structure NMR->XRay Connectivity Established Final Final Structure Confirmed NMR->Final XRay->Final Unambiguous Proof

Caption: Orthogonal Workflow for Structure Elucidation.

Foundational Analysis: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry serves as the initial checkpoint. Its primary role is to determine the molecular weight of the synthesized compound, providing immediate confirmation that the desired chemical transformation has occurred.[4] We employ Electrospray Ionization (ESI) in positive ion mode, as the multiple nitrogen atoms in the piperazine and benzimidazole rings are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.[4]

  • Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Scan over a mass-to-charge (m/z) range of 100-500 Da.

Data Presentation & Interpretation

The key piece of data is the monoisotopic mass of the protonated molecule. The molecular formula C₁₈H₁₉FN₄ yields a precise theoretical mass that should be matched by the experimental result within a narrow tolerance (typically < 5 ppm).

ParameterTheoretical ValueExpected Experimental [M+H]⁺
Molecular Formula C₁₈H₁₉FN₄-
Monoisotopic Mass 310.1594 Da-
[M+H]⁺ (m/z) 311.1672 Da311.1672 ± 0.0016

Trustworthiness: A high-resolution mass measurement provides the elemental formula (C₁₈H₁₉FN₄), significantly constraining the number of possible structures and validating the subsequent, more detailed NMR analysis. Tandem MS (MS/MS) can further bolster confidence by analyzing fragmentation patterns. Cleavage of the benzylic C-N bond is a characteristic fragmentation pathway for such molecules, which would be expected to produce a high-abundance fragment ion at m/z 91 (tropylium ion) or 109 (fluorotropylium ion).[5]

Core Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise atomic connectivity of organic molecules in solution.[6][7][8][9] A suite of experiments is required:

  • ¹H NMR: Identifies all unique proton environments, their integration (relative number), and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Identifies all unique carbon environments.

  • 2D NMR (HSQC & HMBC): Correlates protons with their directly attached carbons (HSQC) and with carbons that are 2-3 bonds away (HMBC). The HMBC experiment is particularly critical as it provides the unambiguous connections between the three distinct structural fragments (fluorobenzyl, piperazine, and benzimidazole).

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solubilizing power and its high boiling point, which allows for stable operation. Crucially, it does not contain exchangeable protons, which prevents the N-H proton signal of any potential starting material from being obscured.[10]

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled experiment.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Gradient-selected, phase-sensitive experiment optimized for ¹JCH coupling (~145 Hz).

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Gradient-selected experiment optimized for long-range couplings (²⁻³JCH, ~8 Hz).

Predicted Data & Interpretation

The following table summarizes the predicted NMR data. The numbering scheme provided on the molecular structure is for assignment purposes.

(Self-generated image for illustrative purposes)

PositionPredicted ¹H δ (ppm), Multiplicity, Int.Predicted ¹³C δ (ppm)Key HMBC Correlations (H → C)
Benzimidazole
C2-~152.0H1'/H8' → C2
C4~7.6 (d)~118.0H5 → C6, C7a
C5~7.2 (t)~122.0H4/H6 → C5, C7a
C6~7.2 (t)~122.5H5/H7 → C6, C3a
C7~7.5 (d)~111.0H6 → C5, C3a
C3a-~135.0H4/H7 → C3a
C7a-~143.0H4/H7 → C7a
Piperazine
C1'/C8'~3.4 (t, 4H)~49.0H2'/H7' → C1'/C8'
C2'/C7'~2.8 (t, 4H)~45.0H1'/H8' → C2'/C7'
Fluorobenzyl
C9 (CH₂)~5.4 (s, 2H)~48.0H12/H16 → C9, C10
C10-~134.0H9 → C11/C15
C11/C15~7.3 (dd, 2H)~130.0 (d, ³JCF)H9 → C10
C12/C16~7.1 (t, 2H)~115.0 (d, ²JCF)H9 → C10
C13-~162.0 (d, ¹JCF)H12/H16 → C13

Trustworthiness through 2D NMR:

  • HSQC will confirm all direct C-H attachments (e.g., H9 is attached to C9).

  • HMBC is the linchpin of the elucidation.[8] The observation of a correlation from the benzylic protons (H9) to the benzimidazole carbons (C7a) and from the piperazine protons (H1'/H8') to the key C2 carbon of the benzimidazole provides undeniable proof of the connectivity between the three fragments.

Sources

An In-Depth Technical Guide to the Pharmacological Profiling of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, particularly when hybridized with a piperazine moiety, represents a promising pharmacophore in modern drug discovery.[1][2] These structures are noted for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the pharmacological profiling of a novel benzimidazole derivative, 1-(4-fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole (hereafter referred to as Compound X). We will delineate a strategic, multi-tiered approach, from initial high-throughput screening to elucidate primary bioactivity, through to detailed mechanistic studies and preliminary safety assessments. This document is intended to serve as a practical roadmap for researchers engaged in the evaluation of similar chemical entities, emphasizing the causal logic behind experimental design and the integration of in vitro and in silico methodologies to build a robust pharmacological dossier.

Introduction: The Rationale for Profiling Compound X

The convergence of a benzimidazole core with a piperazine ring at the C-2 position has yielded compounds with significant therapeutic potential, notably as tubulin modulators and kinase inhibitors.[1][6][7] The inclusion of a 4-fluoro-benzyl group at the N-1 position may enhance metabolic stability and cell permeability, making Compound X a compelling candidate for thorough pharmacological investigation. The primary hypothesis guiding this profiling endeavor is that Compound X possesses antiproliferative activity against cancer cells, a common characteristic of this chemical class.[1][2][8] Our profiling strategy is therefore designed to first confirm this hypothesis and then to systematically unravel the compound's mechanism of action and druglikeness.

Tier 1: Primary Screening for Bioactivity

The initial phase of pharmacological profiling aims to cast a wide net to identify the primary biological effects of Compound X. Given the established precedent for this chemical class, a focused primary screen against a panel of human cancer cell lines is the most logical starting point.

In Vitro Cytotoxicity Screening

The objective of this initial screen is to determine if Compound X exhibits cytotoxic or cytostatic effects against cancer cells and to ascertain its potency.

  • Cell Line Selection: A diverse panel of human cancer cell lines should be selected to represent various cancer types, for instance, MDA-MB-231 (breast), U-87 MG (glioblastoma), and A549 (lung).[1]

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Compound X is serially diluted to a range of concentrations (e.g., from 0.01 µM to 100 µM) and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout: The formazan crystals are solubilized with a suitable solvent, and the absorbance is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a dose-response curve.

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM) (Control)
MDA-MB-231Breast Adenocarcinoma2.50.8
U-87 MGGlioblastoma1.81.2
A549Lung Carcinoma3.11.5

The hypothetical data in the table above suggests that Compound X possesses potent cytotoxic activity against multiple cancer cell lines, justifying its progression to the next tier of investigation.

Tier 2: Mechanistic Elucidation

Having established the antiproliferative activity of Compound X, the next critical step is to understand how it works. Based on the activities of related benzimidazole-piperazine compounds, two primary hypotheses for the mechanism of action will be investigated: 1) inhibition of tubulin polymerization, and 2) inhibition of key oncogenic kinases.

Investigation of Tubulin Polymerization Inhibition

Many benzimidazole-based compounds exert their anticancer effects by interfering with microtubule dynamics.

  • Reaction Setup: Purified tubulin is incubated in a polymerization buffer in a 96-well plate.

  • Compound Addition: Compound X is added at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) are used as controls.

  • Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled microplate reader.

  • Data Analysis: The rate of polymerization in the presence of Compound X is compared to the controls to determine its inhibitory or promoting effects.

Kinase Inhibition Profiling

The benzimidazole scaffold is a known "privileged structure" for targeting the ATP-binding site of various kinases.[6] Therefore, screening Compound X against a panel of oncologically relevant kinases is a prudent step.

  • Kinase Selection: A panel of kinases relevant to the cancer types where cytotoxicity was observed is selected. Based on existing literature for this scaffold, this would include EGFR and VEGFR-2.[6][9]

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer.

  • Compound Addition: Compound X is added at a range of concentrations. A known inhibitor for each kinase (e.g., Gefitinib for EGFR, Sorafenib for VEGFR-2) is used as a positive control.

  • Kinase Reaction: The reaction is allowed to proceed for a set time at the optimal temperature.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A subsequent reagent is added to convert the generated ADP into a luminescent signal.

  • Data Analysis: The luminescent signal, which is proportional to kinase activity, is measured. The IC50 value for kinase inhibition is then calculated.

Kinase TargetCompound X IC50 (µM)Control Inhibitor IC50 (µM)
EGFR0.50.05 (Gefitinib)
VEGFR-21.20.1 (Sorafenib)
Topoisomerase II>503.6 (Doxorubicin)

This hypothetical data suggests that Compound X is a potent inhibitor of EGFR and VEGFR-2, providing a plausible mechanism for its observed cytotoxicity.

Visualizing the Profiling Workflow

Pharmacological_Profiling_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: In Silico & ADME/Tox PrimaryScreen In Vitro Cytotoxicity (MTT Assay) TubulinAssay Tubulin Polymerization Assay PrimaryScreen->TubulinAssay Active KinasePanel Kinase Inhibition Panel (EGFR, VEGFR-2, etc.) PrimaryScreen->KinasePanel Active InSilico Molecular Docking KinasePanel->InSilico Potent Inhibition ADMETox Preliminary ADME/Tox (PAMPA, Microsomal Stability) InSilico->ADMETox

Sources

Introduction: The Benzimidazole Scaffold and the Strategic Role of Fluorine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Benzimidazoles

Prepared by: Gemini, Senior Application Scientist

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[3]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6][7] Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can profoundly alter a molecule's physicochemical properties such as lipophilicity, pKa, and metabolic stability.[5][8] In the context of benzimidazoles, fluorination has been repeatedly shown to enhance biological activity and improve pharmacokinetic profiles.[5][9][10] This guide provides a comprehensive analysis of the structure-activity relationships of fluorinated benzimidazoles, offering insights into their design, synthesis, and biological evaluation.

The Physicochemical Impact of Fluorination on Benzimidazoles

The introduction of fluorine into the benzimidazole scaffold can lead to significant changes in its molecular properties, which in turn influence its biological activity. Understanding these effects is crucial for the rational design of novel fluorinated benzimidazole-based drugs.

  • Lipophilicity: Fluorine is often used to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution.[11] The substitution of a hydrogen atom with a fluorine atom generally increases the logarithm of the partition coefficient (log P), a measure of lipophilicity. This is a critical consideration in drug design, as optimal lipophilicity is often required for a drug to reach its target.

  • Electronic Effects and pKa: The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. When placed on the benzimidazole ring system or on a substituent, fluorine can lower the pKa of nearby acidic or basic centers. This modulation of pKa can be critical for optimizing the ionization state of a drug at physiological pH, which affects its solubility, permeability, and binding to its target.[9]

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

  • Conformational Control and Binding Interactions: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects. Furthermore, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with biological targets, potentially increasing binding affinity and selectivity.[9]

cluster_Fluorine Impact of Fluorine Substitution Lipophilicity Lipophilicity Membrane Permeability Membrane Permeability Lipophilicity->Membrane Permeability enhances pKa pKa Target Binding Target Binding pKa->Target Binding optimizes Metabolic Stability Metabolic Stability Bioavailability Bioavailability Metabolic Stability->Bioavailability increases Binding Interactions Binding Interactions Potency & Selectivity Potency & Selectivity Binding Interactions->Potency & Selectivity improves Fluorinated Benzimidazole Fluorinated Benzimidazole Fluorinated Benzimidazole->Lipophilicity Fluorinated Benzimidazole->pKa Fluorinated Benzimidazole->Metabolic Stability Fluorinated Benzimidazole->Binding Interactions

Caption: Impact of Fluorination on Benzimidazole Properties.

Synthetic Strategies for Fluorinated Benzimidazoles

The synthesis of fluorinated benzimidazoles typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[3] The fluorine atom can be introduced either on the o-phenylenediamine precursor or on the carboxylic acid component.

General Synthesis Protocol

A common and straightforward method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation.

Step-by-Step Methodology:

  • Reactant Preparation: A mixture of an appropriately substituted 1,2-phenylenediamine (1 equivalent) and a corresponding carboxylic acid (1.1 equivalents) is prepared.

  • Condensation Reaction: The mixture is heated in a dehydrating agent such as polyphosphoric acid (PPA) or 4M hydrochloric acid.[11] A typical reaction condition is heating at 120-150°C for several hours.[11]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The solution is then neutralized with a base (e.g., NaOH or NaHCO3) to precipitate the benzimidazole product.[11] The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol-water.[11]

Fluorinated o-phenylenediamine Fluorinated o-phenylenediamine Condensation Condensation Fluorinated o-phenylenediamine->Condensation Fluorinated Carboxylic Acid Fluorinated Carboxylic Acid Fluorinated Carboxylic Acid->Condensation Fluorinated Benzimidazole Fluorinated Benzimidazole Condensation->Fluorinated Benzimidazole

Caption: General Synthesis of Fluorinated Benzimidazoles.

Structure-Activity Relationship (SAR) Studies

The biological activity of fluorinated benzimidazoles is highly dependent on the position and number of fluorine atoms, as well as the nature of other substituents on the benzimidazole scaffold.

Antimicrobial Activity

Fluorinated benzimidazoles have demonstrated significant potential as antimicrobial agents.[1][11] The presence of a fluorine atom on the phenyl ring at the 2-position of the benzimidazole core generally enhances antimicrobial activity compared to the non-fluorinated analogues.[11]

A study on a series of 2-(fluorophenyl)-benzimidazoles revealed that the position of the fluorine atom on the phenyl ring is crucial for activity.[11] For instance, a compound with a fluorine atom at the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria.[11] Furthermore, the presence of a methyl group at the 5-position of the benzimidazole ring was found to enhance the antimicrobial activity.[11]

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Fluorinated Benzimidazoles

CompoundRR'S. aureusE. coliC. albicans
1 HH62.512562.5
2 H2-F31.2562.531.25
3 H3-F15.6231.2515.62
4 H4-F31.2562.531.25
5 5-CH33-F7.8131.257.81

Data synthesized from representative findings in the literature for illustrative purposes.[11]

The SAR can be summarized as follows:

  • Fluorination of the 2-phenyl ring enhances antimicrobial activity.

  • The meta-position for fluorine on the 2-phenyl ring appears to be optimal for antibacterial activity against Gram-negative bacteria.[11]

  • Substitution at the 5-position of the benzimidazole ring with a small alkyl group like methyl can further boost activity.[11]

Anticancer Activity

Fluorinated benzimidazoles have also emerged as promising anticancer agents.[2][12] Their mechanism of action often involves the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival.

Several novel N-fluoroaryl benzimidazole derivatives have shown in vitro cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) at low micromolar concentrations.[2] Some of these compounds have been reported to activate caspases, which are key mediators of apoptosis (programmed cell death).[2]

For example, a series of fluoroaryl benzimidazole derivatives demonstrated inhibition against K-562 (leukemia) and MCF-7 cell lines.[2] Compounds with specific substitution patterns were found to be potent activators of caspases, suggesting their potential to induce apoptosis in cancer cells.[2]

Table 2: Cytotoxicity (IC50, µM) of Selected Fluorinated Benzimidazoles against MCF-7 Cells

CompoundSubstitution PatternIC50 (µM)
6 2-(4-Fluorophenyl)-1H-benzo[d]imidazole8.5
7 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole2.1
8 5-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole5.3

Data synthesized from representative findings in the literature for illustrative purposes.[2][13]

Key SAR insights for anticancer activity include:

  • Substitution at the N1 position of the benzimidazole ring can significantly enhance cytotoxic activity.

  • The presence of a fluorine atom on the benzimidazole ring itself (e.g., at the 5-position) can also contribute to anticancer potency.

  • The nature of the substituent at the 2-position plays a critical role in determining the anticancer profile.

Experimental Protocols

Characterization of Synthesized Compounds

The structural elucidation of newly synthesized fluorinated benzimidazoles is crucial and is typically achieved using a combination of spectroscopic techniques.

Step-by-Step Characterization Workflow:

  • Melting Point Determination: The melting point of the purified compound is determined to assess its purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=N bonds, characteristic of the benzimidazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, confirming the substitution pattern.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is a highly specific technique for fluorinated compounds, providing information on the chemical environment of the fluorine atoms.[14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Synthesized Compound Synthesized Compound Melting Point Melting Point Synthesized Compound->Melting Point Purity IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Functional Groups NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Structure Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 19F NMR 19F NMR NMR Spectroscopy->19F NMR

Caption: Characterization Workflow for Fluorinated Benzimidazoles.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step MIC Assay Protocol:

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Conclusion and Future Perspectives

The incorporation of fluorine into the benzimidazole scaffold is a highly effective strategy for the development of potent therapeutic agents. The unique properties of fluorine allow for the fine-tuning of the physicochemical and pharmacological profiles of these compounds, leading to enhanced biological activity. SAR studies have provided valuable insights into the optimal placement of fluorine atoms and other substituents for various therapeutic applications, including antimicrobial and anticancer agents.

Future research in this area should focus on:

  • The synthesis of novel fluorinated benzimidazoles with diverse substitution patterns.

  • In-depth mechanistic studies to elucidate the molecular targets of these compounds.

  • The use of computational methods, such as molecular docking and QSAR, to guide the rational design of new derivatives with improved potency and selectivity.[15]

  • Exploration of fluorinated benzimidazoles for other therapeutic areas, such as antiviral and anti-inflammatory applications.[3][16]

By leveraging the principles of medicinal chemistry and the unique properties of fluorine, the development of next-generation benzimidazole-based drugs with superior efficacy and safety profiles is a highly attainable goal.

References

  • Gül, Y. et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

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Methodological & Application

Synthesis Protocol for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole: An Application Note for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique structural features allow for diverse substitutions, leading to a wide array of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole, a compound of significant interest in drug discovery programs due to the combined pharmacophoric features of the benzimidazole ring, the metabolically stable fluorobenzyl group, and the versatile piperazine moiety. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Strategic Synthetic Approach

The synthesis of the target molecule is efficiently achieved through a two-step sequence. The first step involves the N-alkylation of 2-chlorobenzimidazole with 4-fluorobenzyl chloride to yield the key intermediate, 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C-2 position of the benzimidazole ring is displaced by piperazine to afford the final product. This approach is favored for its reliability and scalability.

Reaction Mechanism

Step 1: N-Alkylation of 2-Chlorobenzimidazole

This reaction proceeds via a standard SN2 mechanism. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride. The use of a base, such as sodium hydroxide, is crucial to deprotonate the benzimidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step is a classic example of a nucleophilic aromatic substitution reaction.[3] The piperazine, a strong nucleophile, attacks the electron-deficient C-2 carbon of the benzimidazole ring. The presence of the electronegative nitrogen atoms in the benzimidazole ring system facilitates this attack by withdrawing electron density from the C-2 position. The reaction proceeds through a Meisenheimer-like intermediate, which is a resonance-stabilized anionic σ-complex. The subsequent loss of the chloride leaving group restores the aromaticity of the benzimidazole ring, yielding the desired product. While Ullmann-type copper-catalyzed C-N coupling reactions are also a possibility for this transformation, the SNAr pathway is often preferred for its operational simplicity and avoidance of metal catalysts when the aromatic system is sufficiently activated.[4][5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product A 2-Chlorobenzimidazole D Reaction at 82°C, 5h A->D B 4-Fluorobenzyl chloride B->D C NaOH, Water C->D E Work-up: Extraction & Recrystallization D->E F Intermediate: 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole E->F G Intermediate from Step 1 J Reflux G->J H Piperazine H->J I 2-Methoxyethanol I->J K Work-up: Precipitation & Filtration J->K L Final Product: this compound K->L

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole (Intermediate)

This protocol is adapted from established procedures for the N-alkylation of benzimidazoles.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chlorobenzimidazole98%Commercially Available
4-Fluorobenzyl chloride99%Commercially Available
Sodium hydroxide (NaOH)ACS Reagent GradeCommercially Available
Deionized Water--
Methylene chloride (DCM)ACS Reagent GradeCommercially Available
Ethyl acetateACS Reagent GradeCommercially Available
Anhydrous sodium sulfateACS Reagent GradeCommercially Available
Round-bottom flask--
Reflux condenser--
Magnetic stirrer with heating--
Separatory funnel--
Rotary evaporator--

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11 g of 2-chlorobenzimidazole in 74 mL of deionized water and 17.35 mL of 30% aqueous sodium hydroxide solution.

  • Heating: Heat the mixture to 82°C with stirring.

  • Addition of Alkylating Agent: Slowly add 23.76 g of 4-fluorobenzyl chloride to the reaction mixture over a period of 5 hours. Maintain the temperature at 82°C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete, cool the solution to 20°C. Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole.

Part 2: Synthesis of this compound (Final Product)

This protocol is based on nucleophilic aromatic substitution reactions on the 2-chlorobenzimidazole core.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazoleSynthesized in Part 1-
Piperazine99%Commercially Available
2-MethoxyethanolAnhydrous, 99.8%Commercially Available
Deionized Water--
Round-bottom flask--
Reflux condenser--
Magnetic stirrer with heating--
Buchner funnel and flask--

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole (1 equivalent) synthesized in Part 1 in 2-methoxyethanol.

  • Addition of Nucleophile: Add an excess of piperazine (e.g., 3-5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water to precipitate the product. Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol if necessary.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for this compound
¹H NMR The following are predicted shifts based on similar structures:- Aromatic protons of the benzimidazole and fluorobenzyl groups in the range of δ 6.9-7.8 ppm.[7]- A singlet for the benzylic CH₂ protons around δ 5.3-5.5 ppm.- Protons of the piperazine ring as two multiplets in the range of δ 2.8-3.5 ppm.
¹³C NMR The following are predicted shifts based on similar structures:- Aromatic carbons in the range of δ 110-165 ppm, with the C-F coupled carbon showing a characteristic doublet.[7]- The benzylic CH₂ carbon around δ 48-50 ppm.- Piperazine carbons in the range of δ 45-55 ppm.
Mass Spec (ESI-MS) Calculated m/z for C₁₈H₁₉FN₄ [M+H]⁺.
Melting Point To be determined experimentally.

Note: The provided NMR data are estimations based on structurally related compounds.[7] It is imperative to acquire and interpret the actual spectra of the synthesized compound for unambiguous structure confirmation.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction.Ensure slow and steady addition of 4-fluorobenzyl chloride. Monitor by TLC and extend reaction time if necessary.
Loss of product during work-up.Perform multiple extractions. Be careful during the separation of layers.
Incomplete reaction in Step 2 Insufficient heating or reaction time.Ensure the reaction is at a steady reflux. Monitor by TLC and extend the reflux time.
Deactivation of piperazine.Use anhydrous piperazine and solvent to avoid side reactions.
Impure final product Presence of starting materials or by-products.Optimize the recrystallization solvent and procedure. Consider column chromatography if recrystallization is insufficient.

Conclusion

This application note provides a robust and reproducible two-step synthesis for this compound. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers in drug discovery and development can efficiently synthesize this and structurally related benzimidazole derivatives for further biological evaluation. Adherence to good laboratory practices and thorough analytical characterization are paramount to ensure the quality and integrity of the synthesized compounds.

References

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Application Notes & Protocols for In Vivo Evaluation of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole. The benzimidazole scaffold, particularly when hybridized with a piperazine moiety, is a well-established pharmacophore with a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3] These activities are often attributed to mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling kinases.[4][5][6] Given the therapeutic potential of this chemical class, a rigorous and well-designed in vivo evaluation is paramount to elucidating the pharmacological profile of this compound and determining its viability as a clinical candidate.

This guide presents a strategic, multi-tiered approach to the in vivo assessment of this compound, commencing with essential pharmacokinetic profiling, followed by robust efficacy models in oncology, and culminating in preliminary toxicology assessments. The protocols provided herein are designed to be self-validating, with integrated checkpoints and justifications for experimental choices, ensuring the generation of reliable and translatable data. All procedures are grounded in established best practices and align with regulatory expectations for preclinical research.[7][8]

Introduction and Rationale

The compound this compound belongs to a class of 1,2-disubstituted benzimidazoles that have garnered significant interest in medicinal chemistry.[9] The benzimidazole core is a privileged structure in drug discovery, forming the backbone of numerous approved drugs.[10] The addition of a piperazine ring at the 2-position is a common strategy to enhance solubility and modulate pharmacological activity.[11]

The primary rationale for advancing this compound into in vivo studies is the strong precedent for anticancer activity within this compound class. Many benzimidazole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][5] This mechanism is a clinically validated strategy for cancer therapy. Additionally, the potential for kinase inhibition provides a second, highly relevant avenue for anticancer activity.[12] Therefore, the in vivo studies outlined below will primarily focus on an oncology indication, while acknowledging that the compound may possess other therapeutic benefits, such as anti-inflammatory properties.[1]

Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics

For the purpose of designing these initial in vivo studies, we will proceed with the primary hypothesis that this compound functions as a microtubule-destabilizing agent. This hypothesis is based on the known activity of similar 2-piperazinyl-benzimidazoles.[4][5]

G cluster_0 Cellular Microenvironment cluster_1 Cellular Processes Compound This compound Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Tubulin Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Essential for Mitosis Mitotic Spindle Formation Polymerization->Mitosis Leads to Disrupted CellCycleArrest G2/M Phase Arrest Mitosis->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Hypothesized mechanism of action for the compound.

Pharmacokinetic (PK) Profiling

A thorough understanding of a compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile is critical for designing meaningful efficacy and toxicology studies. Benzimidazole derivatives are known to be subject to first-pass metabolism in the liver, which can impact their systemic exposure.[13] This initial study will establish key PK parameters to guide dose selection and administration frequency.

Pilot Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in mice following a single intravenous (IV) and oral (PO) administration.

Protocol:

  • Animal Model: Male CD-1 mice (n=3 per time point per route), 8-10 weeks old.

  • Compound Formulation:

    • IV Formulation: Dissolve the compound in a suitable vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline to a final concentration of 1 mg/mL.

    • PO Formulation: Suspend the compound in a vehicle such as 0.5% methylcellulose in water to a final concentration of 2 mg/mL.

  • Dosing:

    • IV Administration: Administer a single dose of 1 mg/kg via the tail vein.

    • PO Administration: Administer a single dose of 10 mg/kg via oral gavage.

  • Sample Collection: Collect blood samples (approximately 50 µL) via saphenous vein puncture at the following time points:

    • IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing K2EDTA, and centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionIV RoutePO Route
Cmax Maximum plasma concentrationYesYes
Tmax Time to reach CmaxNoYes
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationYesYes
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityYesYes
t1/2 Elimination half-lifeYesYes
CL ClearanceYesNo
Vdss Volume of distribution at steady stateYesNo
F% BioavailabilityNoYes

Causality: The choice of both IV and PO routes is crucial. The IV data provides intrinsic pharmacokinetic properties like clearance and volume of distribution, while the PO data, in comparison, allows for the calculation of oral bioavailability (F%), a critical parameter for determining if the drug is suitable for oral administration in future studies.

In Vivo Efficacy Evaluation: Xenograft Tumor Model

Based on the hypothesized mechanism of action, a human tumor xenograft model in immunocompromised mice is the gold standard for evaluating anticancer efficacy.[14][15]

Subcutaneous Xenograft Study

Objective: To evaluate the anti-tumor activity of this compound in a human colorectal cancer (e.g., HCT116) subcutaneous xenograft model.

Protocol:

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Culture: Culture HCT116 human colorectal carcinoma cells under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (PO), once daily (QD).

    • Group 2: Test Compound (Low Dose), PO, QD.

    • Group 3: Test Compound (High Dose), PO, QD.

    • Group 4: Positive Control (e.g., Paclitaxel), administered intraperitoneally (IP) at its established effective dose and schedule.

  • Dosing and Administration: Doses for the test compound will be determined based on the results of the PK and toxicology studies. Administer treatments for a predefined period (e.g., 21 days).

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

    • Tumor Weight: At the end of the study, excise tumors and record their final weight.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed anti-tumor effects.

G cluster_0 Preparation Phase cluster_1 Treatment Phase (21 Days) cluster_2 Analysis Phase A HCT116 Cell Culture B Tumor Cell Implantation (Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization (Tumor Volume ~120 mm³) C->D E Group 1: Vehicle (PO, QD) F Group 2: Low Dose Cmpd (PO, QD) G Group 3: High Dose Cmpd (PO, QD) H Group 4: Positive Control (IP) I Tumor Volume & Body Weight (Twice Weekly) E->I F->I G->I H->I J Terminal Tumor Excision & Weight I->J K Calculate %TGI & Statistics J->K

Caption: Workflow for the subcutaneous xenograft efficacy study.

Table 2: Example Data Presentation for Efficacy Study

Treatment GroupMean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control 1250 ± 150-+5.0 ± 1.5
Test Compound (10 mg/kg) 875 ± 12030+4.5 ± 1.8
Test Compound (30 mg/kg) 450 ± 9564+1.0 ± 2.0
Positive Control 300 ± 7076-8.0 ± 2.5

Preliminary Toxicology Assessment

Prior to initiating efficacy studies, a dose-range finding (DRF) study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxicities. This ensures that the doses selected for efficacy studies are both active and well-tolerated. All preclinical toxicology studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[7][16]

Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) of this compound in mice following daily oral administration for 7 days.

Protocol:

  • Animal Model: Female CD-1 mice (n=3-5 per group), 8-10 weeks old.

  • Dosing: Administer the compound orally once daily for 7 days at escalating dose levels (e.g., 10, 30, 100, 300 mg/kg). The starting dose should be informed by any available in vitro cytotoxicity data.

  • Endpoints:

    • Mortality/Morbidity: Observe animals twice daily.

    • Clinical Observations: Perform detailed clinical observations daily, noting any changes in posture, activity, grooming, etc.

    • Body Weight: Record body weight daily. The MTD is often defined as the highest dose that does not cause more than 10-15% body weight loss and does not result in mortality or severe clinical signs.

    • Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible abnormalities in major organs.

  • Data Analysis: The MTD will be determined based on the collective assessment of all endpoints. This information is critical for selecting appropriate and safe dose levels for the definitive efficacy studies.

Conclusion and Future Directions

The in vivo studies detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound. Successful outcomes from these studies, including a favorable pharmacokinetic profile, significant anti-tumor efficacy at well-tolerated doses, would provide strong validation for this compound as a promising clinical candidate.

Future studies could explore:

  • Orthotopic or metastatic tumor models: These more clinically relevant models can provide insights into the compound's effects on tumor invasion and metastasis.[17]

  • Combination studies: Evaluating the compound in combination with standard-of-care chemotherapies or targeted agents.[12]

  • Pharmacodynamic (PD) studies: Assessing the modulation of the target (e.g., tubulin polymerization, kinase phosphorylation) in tumor tissue to link drug exposure with biological activity.

  • Alternative indications: Investigating efficacy in models of inflammation or other diseases based on the broad activity of the benzimidazole scaffold.[1]

By adhering to this structured and scientifically-driven approach, researchers can efficiently and effectively advance the development of this compound, ultimately translating a promising molecule into a potential therapeutic.

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Application Notes and Protocols for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzimidazole-Piperazine Scaffolds in Oncology

The benzimidazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of bioactive compounds. When coupled with a piperazine moiety, the resulting benzimidazole-piperazine core structure has emerged as a promising pharmacophore for the development of novel anticancer agents.[1][2][3] These compounds have demonstrated a range of antitumor activities, including the disruption of critical cellular processes like microtubule dynamics, cell cycle progression, and survival signaling.[1][4]

This document provides detailed application notes and experimental protocols for the investigation of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole , a representative member of this chemical class, in cancer research. While this specific molecule is a novel investigational agent, the methodologies described herein are based on established principles for characterizing the anticancer properties of new chemical entities and are supported by extensive literature on related benzimidazole derivatives.[5][6]

Hypothesized Mechanism of Action: Targeting Microtubule Dynamics

Based on structure-activity relationship studies of similar benzimidazole-containing compounds, a plausible mechanism of action for this compound is the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.

This proposed mechanism involves the binding of the compound to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and, ultimately, programmed cell death.

microtubule_inhibition_pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_downstream_consequences Downstream Consequences Drug This compound Tubulin β-Tubulin Monomers Drug->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Microtubules Microtubule Network Disruption Polymerization->Microtubules Inhibition Spindle Mitotic Spindle Formation Failure Microtubules->Spindle Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint G2M_Arrest G2/M Cell Cycle Arrest Checkpoint->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Application Notes: A Guide for the Investigator

This compound can be utilized as a tool to explore several key areas of cancer biology:

  • Screening for Anticancer Activity: The primary application is to assess its cytotoxic and cytostatic effects across a panel of human cancer cell lines from various tissue origins (e.g., breast, lung, colon, glioblastoma).[7][8] This helps in identifying cancer types that are particularly sensitive to this compound.

  • Elucidating Mechanisms of Cell Death: Subsequent experiments should focus on determining whether the compound induces apoptosis, necrosis, or other forms of cell death.

  • Investigating Cell Cycle Perturbations: The compound's effect on cell cycle progression can be dissected to confirm if it induces arrest at a specific phase, as hypothesized.

  • Target Validation: Further molecular studies can be performed to confirm the engagement of the compound with its putative target, tubulin, and to understand the downstream signaling consequences.

Experimental Protocols

The following are detailed protocols for the initial characterization of the anticancer properties of this compound.

Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

ParameterExample Value
Cell LineMCF-7
Seeding Density8,000 cells/well
Incubation Time48 hours
Compound Conc.0.1 - 100 µM
IC50To be determined
Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[15] The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Materials:

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Harvest the cells.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Western Blotting for Key Protein Markers

Western blotting can be used to investigate the effect of the compound on the expression levels of proteins involved in the cell cycle and apoptosis.[16][17]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.[18]

Suggested Proteins to Probe:

  • Cyclin B1 and CDK1: Key regulators of the G2/M transition.

  • Phospho-Histone H3: A marker for mitotic cells.

  • Caspase-3 (cleaved): A key executioner caspase in apoptosis.

  • PARP (cleaved): A substrate of activated caspase-3.

  • β-actin or GAPDH: Loading controls.

Procedure:

  • Cell Lysis: Treat cells with the compound, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound in cancer research. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational in vitro assays are essential for guiding further drug development efforts, including subsequent in vivo studies and medicinal chemistry optimization.[19][20][21]

References

  • National Center for Biotechnology Information. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. National Library of Medicine.
  • National Center for Biotechnology Information. (n.d.). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • National Center for Biotechnology Information. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central.
  • Abcam. (n.d.). Western blot protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole. PubMed Central.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][1][16]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. PubMed. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI.
  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • National Center for Biotechnology Information. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • R&D Systems. (n.d.). Western Blot Protocol.
  • National Center for Biotechnology Information. (n.d.). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central.
  • Bio-Rad. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
  • Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking.
  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay.
  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Library of Medicine.
  • National Cancer Institute. (n.d.). Evaluation using Western Blot.
  • Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine 97.
  • University of Hawaii Cancer Center. (n.d.). Western blotting.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-triazole-piperazin-benzo[b][1][16]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities. Retrieved from

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • MDPI. (2022). In Vitro Anticancer Properties of Novel Bis-Triazoles.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Thermo Fisher Scientific. (2006). Propidium Iodide Nucleic Acid Stain.
  • National Center for Biotechnology Information. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. PubMed Central.

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Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-tested insights to navigate the complexities of this synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that form the foundation of a successful synthesis.

Q1: What is the general synthetic strategy and mechanism for preparing this compound?

The most common and efficient route involves a two-step process:

  • N-Alkylation: A commercially available 2-(piperazin-1-yl)-1H-benzoimidazole is N-alkylated using 1-(bromomethyl)-4-fluorobenzene (or a similar benzyl halide). This is a standard nucleophilic substitution reaction where the secondary amine-like nitrogen of the benzimidazole ring attacks the electrophilic benzylic carbon.

  • Buchwald-Hartwig Amination (Alternative Route): An alternative, more convergent strategy involves the palladium-catalyzed cross-coupling of 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine with a protected piperazine, or the coupling of 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole with piperazine. The latter is often preferred. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that relies on a palladium catalyst, a phosphine ligand, and a base.

The mechanism for the Buchwald-Hartwig approach is illustrated below. It involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Cl) Pd0->OxAdd + Ar-Cl ArX 2-Chloro-1-(4-FBn)-1H-benzoimidazole (Ar-Cl) ArX->OxAdd Coord Amine Coordinated Complex OxAdd->Coord + R₂NH Amine Piperazine (R₂NH) Amine->Coord Amido Amido Complex L₂Pd(II)(Ar)(NR₂) Coord->Amido - Base-H⁺, - Cl⁻ Deprot Deprotonation (Base) Product Target Molecule (Ar-NR₂) Amido->Product Reductive Elimination Regen Pd(0)L₂ Regenerated Amido->Regen Regen->Pd0

Caption: Plausible catalytic cycle for the Buchwald-Hartwig amination.

Q2: Why is the choice of base and solvent so critical in this synthesis?

The base and solvent system is not merely a medium but an active participant in the reaction, influencing both kinetics and outcomes.

  • Base: In the Buchwald-Hartwig coupling, the base's primary role is to deprotonate the amine (piperazine), making it a more potent nucleophile to displace the halide from the palladium complex. A base that is too weak will result in a slow or stalled reaction. A base that is too strong can lead to side reactions, such as decomposition of the starting materials or catalyst. Common choices include sodium tert-butoxide (NaOtBu), a strong, non-nucleophilic base, or inorganic bases like K₂CO₃ or Cs₂CO₃ for milder conditions.

  • Solvent: The solvent must solubilize the reactants and the catalyst system. Aprotic polar solvents like toluene, dioxane, or DMF are typically used. The solvent's polarity can influence the stability of intermediates in the catalytic cycle. For instance, toluene is a common choice as it is relatively non-polar and has a high boiling point, allowing for elevated reaction temperatures which are often necessary to drive the reaction to completion.

Q3: What are the primary safety considerations I should be aware of?
  • Reagents: 1-(Bromomethyl)-4-fluorobenzene is a lachrymator and skin irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Reaction Conditions: If the reaction is heated, ensure proper temperature control to prevent runaway reactions. The use of strong bases like NaOtBu requires careful handling as they are corrosive and react violently with water.

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific experimental problems.

Problem: I'm seeing very low yield or no product formation.

This is a common issue that can often be resolved with systematic troubleshooting. The flowchart below outlines a decision-making process to identify the root cause.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents CheckInert 2. Assess Inert Atmosphere CheckReagents->CheckInert Reagents OK Sol_Reagents Solution: - Use fresh, high-purity starting materials. - Check for decomposition of benzyl bromide. CheckReagents->Sol_Reagents Issue Found CheckConditions 3. Review Reaction Conditions CheckInert->CheckConditions Atmosphere OK Sol_Inert Solution: - Ensure proper degassing of solvent. - Use Schlenk techniques. - Confirm catalyst/ligand were not exposed to air. CheckInert->Sol_Inert Issue Found Optimize 4. Begin Systematic Optimization CheckConditions->Optimize Conditions OK Sol_Conditions Solution: - Increase temperature. - Increase reaction time. - Check base strength and stoichiometry. CheckConditions->Sol_Conditions Issue Found Sol_Optimize Solution: - Screen different catalysts/ligands. - Screen different solvents/bases. - See Optimization Protocol. Optimize->Sol_Optimize Proceed

Caption: Troubleshooting workflow for low or no product yield.

In-depth Analysis:

  • Cause 1: Catalyst Inactivation. The Pd(0) active species is susceptible to oxidation. If your solvent was not properly degassed or if the reaction vessel had air leaks, the catalyst may have been deactivated before the reaction could proceed.

  • Cause 2: Insufficiently Strong Base. If you are using a mild base like K₂CO₃, it may not be strong enough to deprotonate the piperazine efficiently at the desired reaction temperature. Switching to a stronger base like NaOtBu or Cs₂CO₃ can often solve this.

  • Cause 3: Poor Reagent Quality. The starting material, 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole, may be impure. Similarly, piperazine can be hygroscopic and absorb water, which can interfere with the reaction. Ensure your reagents are pure and dry.

Problem: My TLC/LC-MS shows significant starting material remaining even after prolonged reaction time.
  • Analysis: This points to a slow reaction rate (kinetics) rather than a complete failure.

  • Solution 1: Increase Temperature. C-N cross-coupling reactions often require significant thermal energy. If you are running the reaction at 80 °C in toluene, consider increasing it to 100-110 °C.

  • Solution 2: Change Ligand. The choice of phosphine ligand is crucial. A more electron-rich and bulky ligand can accelerate the reductive elimination step, which is often rate-limiting. Consider switching from a general-purpose ligand to one specifically designed for C-N coupling, such as XPhos or SPhos.

  • Solution 3: Add More Catalyst. If the catalyst is slowly decomposing over the reaction time, a second charge of the catalyst and ligand midway through the reaction might be beneficial.

Problem: I am observing a major side product. What could it be?
  • Likely Side Product 1: Homocoupling. You might observe the formation of a bipiperazine species. This can occur if the reaction conditions are too harsh or if the stoichiometry is off.

  • Likely Side Product 2: Benzyl Halide Decomposition. 1-(Bromomethyl)-4-fluorobenzene can undergo self-condensation or react with the base.

  • Minimization Strategy:

    • Control Stoichiometry: Use a slight excess of the amine (piperazine), typically 1.1 to 1.2 equivalents, to ensure the aryl halide is fully consumed.

    • Temperature Control: Avoid excessively high temperatures, which can promote side reactions.

    • Purification: These side products can often be removed via column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/methanol) is typically effective.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Synthesis
ParameterConditionRationale
Aryl Halide 2-Chloro-1-(4-FBn)-1H-benzoimidazole1.0 equiv
Amine Piperazine1.2 equiv
Catalyst Pd₂(dba)₃1-2 mol%
Ligand XPhos2-4 mol%
Base NaOtBu1.4 equiv
Solvent Toluene0.1 M concentration
Temperature 100-110 °CTo ensure sufficient reaction rate
Time 12-24 hMonitor by TLC or LC-MS
Protocol 1: Synthesis of this compound

Safety: This procedure must be conducted in a fume hood. Wear appropriate PPE. All glassware should be oven-dried.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole (1.0 equiv), piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a glovebox or under a stream of argon, add the Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) to the flask.

  • Solvent Addition: Seal the flask with a septum. Evacuate and backfill with argon three times. Add degassed toluene via syringe to achieve a 0.1 M concentration based on the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS. The reaction is complete when the starting aryl chloride spot has disappeared.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench carefully by adding water.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable solvent gradient (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

Table 2: Representative Spectroscopic Data
Data TypeExpected Chemical Shifts / Values
¹H NMR δ (ppm): ~7.5-7.0 (m, Ar-H), ~5.3 (s, CH₂), ~3.0 (t, Piperazine-H), ~2.8 (t, Piperazine-H)
¹³C NMR δ (ppm): ~160 (C-F), ~155 (N-C-N), ~135-110 (Ar-C), ~50 (CH₂), ~45 (Piperazine-C)
Mass Spec (ESI+) [M+H]⁺ expected at m/z corresponding to C₁₈H₁₉FN₄

References

  • Title: A Simple and Practical Buchwald-Hartwig Amination of Aryl/Heteroaryl Chlorides and Bromides Source: Organic Letters (2011) URL: [Link]

  • Title: Addressing Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions Source: Chemical Reviews (2016) URL: [Link]

Technical Support Center: Synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to help you navigate the complexities of this multi-step synthesis, improve your yield, and troubleshoot common experimental hurdles. This guide is structured to address specific issues encountered in the lab, moving from general strategic planning to detailed problem-solving.

Part 1: Strategic Synthesis Overview

The synthesis of this compound involves the precise assembly of three core fragments: the benzimidazole scaffold, the N1-substituted 4-fluorobenzyl group, and the C2-substituted piperazine ring. The order of these connections is critical and dictates the primary challenges and potential side reactions. Below are two common strategies.

Route A: Late-Stage N-Alkylation

This approach prioritizes the formation of the C-N bond between the benzimidazole core and piperazine, followed by the N-alkylation with 4-fluorobenzyl bromide.

A 2-Chlorobenzimidazole C 2-(Piperazin-1-yl)-1H-benzoimidazole A->C Nucleophilic Aromatic Substitution B Piperazine B->C E Final Product C->E N-Alkylation D 4-Fluorobenzyl Bromide D->E

Caption: Workflow for Route A: Late-Stage N-Alkylation.

Route B: Early-Stage N-Alkylation

This is often the preferred and more controlled method. It involves first synthesizing the N-alkylated benzimidazole precursor, followed by the introduction of the piperazine moiety, typically via a palladium-catalyzed cross-coupling reaction.

A 2-Chlorobenzimidazole C 2-Chloro-1-(4-fluorobenzyl) -1H-benzoimidazole A->C N-Alkylation B 4-Fluorobenzyl Bromide B->C E Final Product C->E Buchwald-Hartwig Amination D Piperazine D->E

Caption: Workflow for Route B: Early-Stage N-Alkylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway for this molecule?

Answer: Route B, featuring early-stage N-alkylation followed by a Buchwald-Hartwig amination, is generally the more robust and higher-yielding approach. This strategy offers two key advantages:

  • Controlled N-Alkylation: Alkylating 2-chlorobenzimidazole is often more straightforward than alkylating the 2-piperazinyl intermediate. The latter has multiple basic nitrogen atoms, which can lead to complex mixtures of quaternized salts and other side products.

  • Efficient C-N Coupling: The Buchwald-Hartwig amination is a powerful and well-documented method for forming C-N bonds with high efficiency and broad functional group tolerance.[1] It has become a standard tool for synthesizing N-aryl piperazine derivatives, which are common motifs in pharmaceuticals.[1]

Q2: What are the critical parameters to control during the N-alkylation of 2-chlorobenzimidazole (Route B, Step 1)?

Answer: The N-alkylation step is crucial and its success hinges on the careful selection of base, solvent, and temperature.[2]

  • Base Selection: The base must be strong enough to deprotonate the benzimidazole's N-H proton effectively but not so harsh that it causes decomposition.

    • Strong Bases (e.g., NaH, KOtBu): These ensure complete and irreversible deprotonation, driving the reaction to completion. However, they require strictly anhydrous (dry) conditions, as they react violently with water.

    • Weaker Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are easier to handle and often sufficient. Cesium carbonate (Cs₂CO₃) is particularly effective due to its high solubility in organic solvents.[3]

  • Solvent Choice: A dry, polar aprotic solvent is essential to dissolve the reagents and facilitate the S_N2 reaction without interfering.[2]

    • DMF (Dimethylformamide) or Acetonitrile: These are excellent choices. Ensure they are anhydrous grade, as trace water can quench the benzimidazole anion and reduce yield.[2] At high temperatures, DMF can decompose, so acetonitrile may be a better choice for reactions requiring significant heat.[4]

  • Temperature and Reaction Time: These parameters are interdependent. Reactions with stronger bases like NaH may proceed at room temperature, while those with K₂CO₃ often require heating (e.g., 50-80 °C) to achieve a reasonable rate.[5][6] It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid degradation.

Q3: For the final C-N coupling step (Route B, Step 2), what are the key components of a Buchwald-Hartwig amination?

Answer: This palladium-catalyzed cross-coupling reaction is highly sensitive to its components.[7] Success requires the correct combination of a palladium source, a phosphine ligand, and a base.

  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred over traditional sources like Pd(OAc)₂ because they efficiently generate the active Pd(0) catalyst in situ, leading to more reliable results.

  • Phosphine Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For coupling with a secondary amine like piperazine, sterically hindered biaryl phosphine ligands such as RuPhos or XPhos are excellent choices.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Weaker bases like K₃PO₄ can sometimes be used for substrates with base-sensitive functional groups, but may require higher temperatures or longer reaction times.[3]

cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Cl Complex1 Ar-Pd(II)(L)-Cl OxAdd->Complex1 LigandEx Amine Coordination Complex1->LigandEx Piperazine Complex2 [Ar-Pd(II)(L)(Amine)]+Cl- LigandEx->Complex2 Deprot Deprotonation (Base) Complex2->Deprot Complex3 Ar-Pd(II)(L)(Aminate) Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd(0)L Product Released

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Part 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve them efficiently.

Problem 1: Low or no yield of the final product.

Question: My final reaction yield is consistently low. I've confirmed the identity of my starting materials. What are the most likely causes and how can I fix them?

Answer: Low yield is a common issue that can usually be traced back to reaction conditions. Let's break it down by the most probable step of failure in Route B.

If the N-alkylation step is failing:

  • Probable Cause 1: Incomplete Deprotonation. Your base may be too weak or insufficient to fully deprotonate the 2-chlorobenzimidazole.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, try Cs₂CO₃ or NaH. Ensure you are using at least 1.1 equivalents of the base.

  • Probable Cause 2: Presence of Water. Trace amounts of water in your solvent or on your glassware will destroy your base (especially NaH) and quench the benzimidazole anion.

    • Solution: Use anhydrous solvents directly from a commercial supplier or dry them using standard procedures (e.g., molecular sieves). Flame-dry your glassware under vacuum or nitrogen before starting the reaction.

If the Buchwald-Hartwig amination is failing:

  • Probable Cause 1: Inactive Catalyst. The Pd(0) active species is sensitive to oxygen.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly by sparging with an inert gas or by using several freeze-pump-thaw cycles.

  • Probable Cause 2: Incorrect Reagent Stoichiometry. An excess of piperazine is often used, but incorrect ratios of catalyst, ligand, and base can stall the reaction.

    • Solution: A typical starting point is 1.2-1.5 equivalents of piperazine, 1.4 equivalents of NaOtBu, 1-2 mol% of the palladium precatalyst, and a 1:1.1 Pd:Ligand ratio.

  • Probable Cause 3: Sub-optimal Temperature. While many Buchwald-Hartwig reactions run well around 100 °C, some systems require higher or lower temperatures for optimal performance.

    • Solution: Perform a small-scale temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the sweet spot for your specific substrate. Monitor by LC-MS to track product formation versus impurity generation.[8]

ParameterCondition 1 (Standard)Condition 2 (Aggressive)Condition 3 (Mild)
Catalyst RuPhos Pd G3 (1 mol%)XPhos Pd G3 (2 mol%)RuPhos Pd G3 (1 mol%)
Ligand RuPhos (1.1 mol%)XPhos (2.2 mol%)RuPhos (1.1 mol%)
Base NaOtBu (1.4 eq)LHMDS (1.5 eq)K₃PO₄ (2.0 eq)
Solvent TolueneDioxaneToluene
Temperature 100 °C110 °C100 °C
Expected Use General starting pointFor unreactive substratesFor base-sensitive substrates
Table 1. Recommended screening conditions for the Buchwald-Hartwig Amination step.
Problem 2: My purification by column chromatography is difficult and the final product is not clean.

Question: I am struggling to separate my final product from what appears to be unreacted piperazine and other polar impurities. What can I do to improve purification?

Answer: This is a common challenge due to the basic and often polar nature of the product and excess reagents.

  • Solution 1: Acid-Base Work-up. Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude reaction mixture in a water-immiscible solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product and any other basic compounds (like excess piperazine) will move into the aqueous layer.

    • Separate the layers and basify the aqueous layer with NaOH or Na₂CO₃ until it is basic (pH > 10).

    • Extract the now-neutral product back into a fresh portion of EtOAc or DCM.

    • Wash with brine, dry over Na₂SO₄, and concentrate. This will remove many non-basic impurities and significantly simplify the subsequent chromatography.

  • Solution 2: Modify Chromatography Conditions.

    • Add a Modifier: If you are using a standard silica gel column with a solvent system like Hexane/EtOAc, the basic nitrogens on your product can cause significant tailing. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol, to your eluent can dramatically improve peak shape.

    • Switch Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic grade), which can be more suitable for basic compounds.

Problem 3: I see a significant side product that I suspect is a regioisomer from the N-alkylation step.

Question: During the synthesis of 2-chloro-1-(4-fluorobenzyl)-1H-benzoimidazole, I see two spots on TLC with very similar Rf values. How can I confirm if this is a regioisomer and how can I prevent its formation?

Answer: The formation of both N1 and N3 alkylated isomers is a classic challenge in benzimidazole chemistry, arising from the tautomerism of the imidazole ring.

  • Cause: The N-H proton on 2-chlorobenzimidazole can exist on either nitrogen, leading to two distinct nucleophiles that can react with the 4-fluorobenzyl bromide.

  • Confirmation: The best way to confirm the identity of the isomers is through 1D and 2D NMR spectroscopy. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the benzylic protons (-CH₂-) and the carbons of the benzimidazole ring, allowing for unambiguous assignment of the substitution pattern.

  • Prevention and Control:

    • Thermodynamic vs. Kinetic Control: The ratio of isomers can sometimes be influenced by reaction conditions. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the thermodynamically more stable isomer. A screening of reaction temperatures is advised.

    • Pre-formation of the Anion: Using a strong, irreversible base like NaH at a low temperature (e.g., 0 °C) to form the benzimidazolide anion, followed by the slow addition of the alkylating agent, can sometimes improve regioselectivity compared to reactions where all components are mixed at once with a weaker base.

References

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). PubMed Central. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health (NIH). [Link]

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). PubMed Central. [Link]

  • 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole. (n.d.). PubMed Central. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. [Link]

  • imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (n.d.). ResearchGate. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Spectral Studies of 1-Benzyl-4-Fluoro-2-Phenyl-1h-Benzo[D]Imidazole as Chemosensor and Nlo Material. (2025). ResearchGate. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). RSC Publishing. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health (NIH). [Link]

  • Help with N-Alkylation gone wrong. (2016). Reddit. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Leeds. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (n.d.). Beilstein Journals. [Link]

  • Alkylation reaction method of benzimidazoles compounds. (n.d.).
  • Synthesis of benzimidazole. (n.d.). Slideshare. [Link]

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Technical Support Center: Crystallization of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole. This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this active pharmaceutical ingredient (API) intermediate. Crystallization is a critical purification and particle engineering step that dictates the purity, stability, and handling properties of the final compound.[] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and practical field experience.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in designing a successful crystallization process. The molecule's structure, featuring a benzimidazole core, a piperazine ring, and a fluorobenzyl group, suggests a moderate to low polarity with multiple sites for hydrogen bonding.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₈H₁₉FN₄Calculated from structure
Molecular Weight 326.38 g/mol Calculated from formula
Structure Benzimidazole derivative with piperazine and fluorobenzyl substituents.-
Predicted Polarity Moderately polar. The benzimidazole and piperazine moieties contain hydrogen bond donors and acceptors.Structural analysis. Benzimidazoles exhibit strong hydrogen bonding.[2]
Predicted Solubility Likely soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Poorly soluble in non-polar solvents like hexane and heptane.General solubility principles ("like dissolves like") and data on similar benzimidazole structures.[2][3]
Thermal Stability Benzimidazole cores are generally thermally stable.[4]General knowledge of heterocyclic compounds.
Polymorphism High potential. Benzimidazole derivatives are known to exhibit polymorphism, which can significantly impact physical properties like solubility and stability.[5][6]Structure-property relationships for benzimidazoles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.

Q1: My compound has completely dissolved but fails to crystallize upon cooling. What should I do?

This is a classic case of either excessive solvent use or a high barrier to nucleation.

Causality: For crystallization to occur, the solution must be supersaturated. If too much solvent is used, the concentration of the compound may not reach the supersaturation point even at low temperatures.[7] Alternatively, the energy barrier for the molecules to arrange themselves into an ordered crystal lattice (nucleation) might be too high.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration. Once you observe slight turbidity or the formation of seed crystals, allow the solution to cool slowly again.[7]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of pure crystals, add a single, tiny "seed" crystal to the supersaturated solution.[8] This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.[9]

  • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. For this molecule, if dissolved in dichloromethane (DCM) or ethyl acetate, slowly adding hexane or heptane can induce precipitation. A published synthesis for a related compound uses a DCM/hexane system for precipitation.[10]

  • Cool to a Lower Temperature: Use an ice bath or a refrigerator to further decrease the temperature, which will lower the solubility and increase the degree of supersaturation.

Q2: Instead of crystals, an oil is forming at the bottom of my flask. How do I resolve this "oiling out"?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This is common when the melting point of the compound is lower than the temperature of the solution or when high concentrations of impurities are present.[11] Oiled-out products are often amorphous and impure.

Causality: The primary cause is that the solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also suppress the melting point, exacerbating the issue.

Solutions:

  • Re-dissolve and Dilute: Warm the solution until the oil fully redissolves. Add a small amount (10-20%) more of the solvent to lower the saturation temperature.[11]

  • Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out. Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and letting it cool with the bath). This gives molecules more time to orient themselves into a crystal lattice.

  • Change Solvents: Select a solvent with a lower boiling point. If you are using a high-boiling point solvent, the solution may still be too hot when supersaturation is reached.

  • Utilize an Anti-Solvent at Room Temperature: Dissolve the compound in a minimum amount of a good solvent at room temperature. Then, slowly add an anti-solvent until persistent turbidity is observed. This avoids high temperatures altogether.

Q3: My crystallization yield is very low. How can I improve it?

A low yield can result from several factors, including incomplete crystallization or losses during product isolation.

Causality: The compound may have a relatively high solubility in the mother liquor even at low temperatures. Alternatively, significant product may be lost during filtration and washing steps if the wash solvent is not chosen carefully.

Solutions:

  • Optimize the Solvent System: Ensure you have chosen a solvent system where the compound has high solubility at high temperatures but very low solubility at low temperatures. Refer to the solvent screening protocol in the FAQ section.

  • Maximize Cooling: After initial crystallization at room temperature, cool the flask in an ice bath or refrigerate it for several hours to maximize the precipitation of the dissolved solid.

  • Minimize Wash Losses: Wash the collected crystals with a minimal amount of ice-cold solvent. Using cold solvent reduces the amount of product that redissolves during the wash. Ensure the wash solvent is also a poor solvent for your compound.

  • Analyze the Mother Liquor: Evaporate the solvent from the mother liquor. If a significant amount of solid remains, it indicates that the crystallization was incomplete. This remaining solid can be re-crystallized to improve the overall yield.

Q4: The final product is not pure. What are the likely sources of contamination and how can I mitigate them?

Impurities can significantly hinder crystallization and compromise the quality of the final API.[12][13] They can be incorporated into the crystal lattice, adsorb onto the crystal surface, or be trapped in the bulk solid from the mother liquor.[14]

Causality: Structurally similar impurities are often the most difficult to remove as they can co-crystallize. In the synthesis of benzimidazoles, common impurities include unreacted starting materials or by-products from side reactions.[2]

Solutions:

  • Perform a Hot Filtration: If insoluble impurities are visible in the hot solution, perform a rapid gravity filtration (using fluted filter paper) before allowing the solution to cool. This removes particulate matter.

  • Optimize the Cooling Rate: Very rapid crystallization can trap impurities from the mother liquor within the crystal mass. A slower cooling rate allows for more selective crystallization, leading to higher purity.

  • Improve Washing: Ensure the filter cake is washed thoroughly but efficiently with a small amount of cold, fresh solvent to remove residual mother liquor, which is a primary source of surface contamination.[14]

  • Re-crystallization: If the product remains impure, a second crystallization is often necessary. Dissolve the impure crystals in a minimum amount of hot solvent and repeat the crystallization process.

  • Consider a Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use with caution as charcoal can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for this compound?

Based on the molecule's structure, a systematic approach is recommended. Start with solvents of varying polarity.

Solvent ClassExample SolventsSuitability for Crystallization
Alcohols Methanol, Ethanol, IsopropanolGood primary solvents. The compound is likely soluble when hot and less soluble when cold.
Esters Ethyl Acetate (EtOAc)Often an excellent choice for compounds of moderate polarity.
Ketones AcetoneGood solvent, but its low boiling point can sometimes lead to rapid evaporation and precipitation.
Chlorinated Dichloromethane (DCM)Excellent solvent for dissolving the compound, but it may be too good a solvent for crystallization alone. Often used in an anti-solvent system.
Ethers Tetrahydrofuran (THF)Similar to DCM, a good solvent that may require an anti-solvent.
Hydrocarbons Hexane, HeptaneLikely poor solvents. Excellent choices for use as an anti-solvent.

Recommendation: Start by screening Ethanol, Isopropanol, and Ethyl Acetate as single-solvent systems. For mixed-solvent systems, try dissolving the compound in a minimal amount of hot DCM or EtOAc and slowly adding hexane as an anti-solvent.

Q2: How do I perform a systematic solvent screening?

This protocol helps you efficiently identify a suitable solvent or solvent pair.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small amount (approx. 20-30 mg) of your crude compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (e.g., ethanol, EtOAc, hexane) and observe solubility at room temperature.

    • If it dissolves easily, that solvent is likely unsuitable for single-solvent crystallization but may be a good "solvent" in a mixed-solvent system.

    • If it is insoluble, proceed to the next step.

  • Hot Temperature Test: Gently warm the tubes containing insoluble material.

    • If the compound now dissolves, you have identified a potential single-solvent system. Note the approximate volume of solvent used.

    • If it remains insoluble even when hot, that solvent is unsuitable.

  • Cooling Test: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.

  • Evaluation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces high-quality crystals upon cooling.

Q3: What is the role of seeding and how do I apply it correctly?

Seeding is a technique where a small quantity of crystalline material is added to a supersaturated solution to promote crystallization.[8]

Why it Works: Seeding provides a pre-existing crystal lattice, or template, for other molecules to deposit onto. This bypasses the often difficult and unpredictable primary nucleation stage, leading to more controlled and reproducible crystallization.[9]

Protocol: Seeding

  • Prepare the Solution: Dissolve your compound in the minimum amount of hot solvent to get a clear solution.

  • Cool to Supersaturation: Allow the solution to cool slightly below its saturation temperature (you may see it become faintly cloudy, then it will clear upon slight re-heating). The solution is now supersaturated.

  • Add the Seed Crystal: Add one or a few very small, pure crystals of this compound.

  • Observe: Do not disturb the solution immediately. You should see the seed crystals begin to grow as molecules from the solution deposit onto their surfaces.

  • Slow Cooling: Once growth is established, continue to cool the solution slowly to maximize the yield.

Q4: Could polymorphism be an issue, and how would I know?

Yes, polymorphism is a significant consideration for benzimidazole derivatives.[5][6] Polymorphs are different crystal forms of the same molecule, which can have different stabilities, solubilities, and melting points.[15]

Signs of Polymorphism:

  • Inconsistent melting points between different batches.

  • The appearance of different crystal shapes (e.g., needles vs. plates) when crystallizing from different solvents or under different conditions.

  • Changes in the solid form upon storage.

Why it Matters: In a pharmaceutical context, controlling the polymorphic form is critical because different forms can have different bioavailabilities and stabilities, affecting the drug's efficacy and shelf-life.[15] If you suspect polymorphism, advanced analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are required for characterization.

Visualization of Workflows

Troubleshooting Crystallization Failure

The following diagram outlines a logical decision-making process when crystallization fails to occur as expected.

G start Start: Hot, Clear Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Success: Crystals Formed observe->crystals Good no_crystals Problem: No Crystals observe->no_crystals No Change oiling_out Problem: Oiling Out observe->oiling_out Liquid Phase Separation no_crystals_q Is Solution Supersaturated? no_crystals->no_crystals_q oiling_out_q Is Cooling Too Fast? oiling_out->oiling_out_q too_much_solvent Action: Reduce Solvent Volume (Evaporate) no_crystals_q->too_much_solvent No (Too Dilute) nucleation_issue Action: Induce Nucleation (Scratch or Seed) no_crystals_q->nucleation_issue Yes too_much_solvent->cool nucleation_issue->cool reheat_dilute Action: Re-heat to Dissolve, Add More Solvent (10-20%) oiling_out_q->reheat_dilute No (Concentration Issue) slow_cooling Action: Cool Much Slower (e.g., in insulated bath) oiling_out_q->slow_cooling Yes reheat_dilute->slow_cooling slow_cooling->cool

Caption: A decision tree for troubleshooting common crystallization failures.

Systematic Solvent Selection Workflow

This flowchart provides a structured approach to identifying an optimal solvent system for crystallization.

G start Start with Crude Product select_solvents Select 3-5 Test Solvents (Varying Polarity: e.g., EtOH, EtOAc, Heptane) start->select_solvents solubility_rt Test Solubility at Room Temp (20-30 mg scale) select_solvents->solubility_rt dissolves_rt Result: Dissolves Easily solubility_rt->dissolves_rt Yes insoluble_rt Result: Insoluble / Sparingly Soluble solubility_rt->insoluble_rt No use_as_solvent Potential 'Solvent' for Mixed-Solvent System dissolves_rt->use_as_solvent heat_test Heat the Insoluble Mixture insoluble_rt->heat_test dissolves_hot Result: Dissolves When Hot heat_test->dissolves_hot cool_test Cool Slowly and Observe dissolves_hot->cool_test Yes bad_solvent Discard as Unsuitable Solvent dissolves_hot->bad_solvent No crystals_form Crystals Form cool_test->crystals_form no_crystals No Crystals / Oils Out cool_test->no_crystals optimize Optimize Conditions (Cooling Rate, Concentration) crystals_form->optimize re_evaluate Re-evaluate or Try Mixed System no_crystals->re_evaluate

Caption: A workflow for systematic solvent screening to find a suitable crystallization system.

References

  • Çelik, İ., et al. (2014). 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o485. [Link]

  • Simon, L. L., et al. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 22(8), 954-963. [Link]

  • De La Pinta, N., et al. (2011). Polymorphism in 2-propyl-1H-benzimidazole. CrystEngComm, 13, 1037-1045. [Link]

  • Donahue, F. M. (1966). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ter Horst, J. H., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 10(6), 495. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • O'Sullivan, B., & Smith, B. (2011). Seeding in Crystallisation. ResearchGate. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • Geiger, D. K., & DeStefano, A. J. (2014). Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 4), 365-371. [Link]

  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Zhang, Y., et al. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Processes, 10(11), 2248. [Link]

  • Al-Hussain, S. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 19353. [Link]

  • Nagy, Z. K., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design, 19(6), 3439-3451. [Link]

  • Vijayan, N., et al. (2006). Crystallization of benzimidazole by solution growth method and its characterization. Physica Status Solidi (a), 203(7), 1545-1551. [Link]

  • Yang, Y., et al. (2020). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]

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identifying and minimizing byproducts in the synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you identify and minimize byproducts, thereby improving yield and purity.

The synthesis of N-alkylated benzimidazoles is a crucial process in the development of new pharmaceuticals.[1] However, these multi-step syntheses can be plagued by side reactions that lead to complex product mixtures and challenging purifications.[2] This guide leverages established chemical principles and field-proven experience to address the specific challenges encountered in this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route and where do byproducts typically form?

A1: The most logical and widely adopted synthetic route is a two-step process. Understanding this pathway is the first step to diagnosing byproduct formation.

  • Step 1: C-N Cross-Coupling: A palladium-catalyzed Buchwald-Hartwig amination between 2-chlorobenzimidazole and piperazine to form the key intermediate, 2-(piperazin-1-yl)-1H-benzoimidazole.[3][4] This reaction is highly efficient but can be sensitive to catalyst, ligand, and base selection.[5][6]

  • Step 2: N-Alkylation: The subsequent N-alkylation of the benzimidazole nitrogen with 4-fluorobenzyl halide (bromide or chloride) in the presence of a base.[7][8][9] This step is the primary source of byproducts due to the presence of multiple reactive nitrogen atoms.

The critical stages for byproduct formation are highlighted in the workflow diagram below.

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: N-Alkylation 2-Chlorobenzimidazole 2-Chlorobenzimidazole Intermediate 2-(Piperazin-1-yl)-1H-benzoimidazole 2-Chlorobenzimidazole->Intermediate Coupling Piperazine Piperazine Piperazine->Intermediate Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Intermediate Ligand Ligand (e.g., BINAP) Ligand->Intermediate Base1 Base (e.g., NaOtBu) Base1->Intermediate Final_Product Target Molecule Intermediate->Final_Product Desired Reaction Byproduct1 Piperazine N-Alkylation Byproduct Intermediate->Byproduct1 Side Reaction Alkylating_Agent 4-Fluorobenzyl Bromide Alkylating_Agent->Final_Product Alkylating_Agent->Byproduct1 Base2 Base (e.g., NaH, K2CO3) Base2->Final_Product Byproduct2 Di-Alkylation Byproduct Final_Product->Byproduct2 Side Reaction

Caption: Synthetic workflow highlighting byproduct formation hotspots.

Q2: I'm observing a major impurity with the same mass as my product in the LC-MS. What is it and how can I confirm its identity?

A2: This is a classic and challenging issue. The most probable impurity with an identical mass is a regioisomer , specifically the byproduct formed by N-alkylation on the piperazine ring instead of the benzimidazole ring: 1-(4-Fluorobenzyl)-4-(1H-benzimidazol-2-yl)piperazine .

The intermediate, 2-(piperazin-1-yl)-1H-benzoimidazole, has two types of N-H bonds with different acidities: the benzimidazole N-H (more acidic) and the piperazine N-H (less acidic, but more nucleophilic). The choice of base and reaction conditions dictates the site of alkylation.

Causality:

  • Strong, non-nucleophilic bases (e.g., Sodium Hydride, NaH) will preferentially deprotonate the most acidic proton on the benzimidazole nitrogen, leading to the desired product.

  • Weaker bases (e.g., Potassium Carbonate, K₂CO₃) or phase-transfer conditions may not fully deprotonate the benzimidazole, allowing the more nucleophilic piperazine nitrogen to compete in the alkylation reaction, thus forming the undesired regioisomer.[10]

Identification Strategy: The key to distinguishing these isomers is ¹H NMR spectroscopy. The benzylic protons (-CH₂-) will have distinct chemical shifts.

  • Desired Product: The benzylic protons are attached to the benzimidazole ring. Their signal will typically appear further downfield (e.g., ~5.4-5.6 ppm) due to the aromatic and electron-withdrawing nature of the benzimidazole system.

  • Undesired Isomer: The benzylic protons are attached to the piperazine ring. This environment is more aliphatic, so their signal will appear further upfield (e.g., ~3.5-3.7 ppm).

CompoundKey ¹H NMR SignalExpected Shift (ppm)Rationale
Target Molecule Benzimidazole N-CH₂ -Ar~5.4 - 5.6Deshielded by aromatic benzimidazole ring
Piperazine Isomer Piperazine N-CH₂ -Ar~3.5 - 3.7More shielded, aliphatic amine environment
Di-Alkylated Byproduct Both signals presentBoth regionsWill show signals for both N-CH₂ groups
Starting Intermediate No benzylic protonsN/AAbsence of the 4-fluorobenzyl group
Q3: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how do I prevent it?

A3: A higher molecular weight species is almost certainly the di-alkylation byproduct , where both the benzimidazole nitrogen and the piperazine nitrogen have been alkylated with a 4-fluorobenzyl group.

Causality: This byproduct forms when an excess of the alkylating agent (4-fluorobenzyl bromide) is used or when the reaction is run for too long, allowing the desired product to react a second time.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of the benzimidazole intermediate or, at most, 1.05 equivalents of the 4-fluorobenzyl bromide. Carefully monitor the reaction progress by TLC or HPLC and stop it as soon as the starting intermediate is consumed.

  • Slow Addition: Add the 4-fluorobenzyl bromide solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the alkylating agent, which disfavors the second alkylation.

  • Use a Protecting Group: For the highest purity, a protecting group strategy is recommended. Start the synthesis with N-Boc-piperazine. This blocks the reactive piperazine nitrogen from the outset. The Boc group can then be removed with an acid like TFA after the C-N coupling, and before the N-alkylation step. This adds steps but provides superior control.

cluster_main Desired Product Formation cluster_side Di-Alkylation Side Reaction Intermediate Intermediate (One reactive N-H on Piperazine) Product Target Molecule Intermediate->Product + 1 eq. R-X Strong Base (NaH) Byproduct Di-Alkylated Byproduct Product->Byproduct + Excess R-X (Second Alkylation)

Caption: Pathway for di-alkylation byproduct formation.

Experimental Protocols

Protocol 1: High-Purity Synthesis via N-Alkylation Control

This protocol is optimized to favor the formation of the desired product by using a strong base to ensure regioselective alkylation on the benzimidazole nitrogen.

Materials:

  • 2-(Piperazin-1-yl)-1H-benzoimidazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 4-Fluorobenzyl bromide (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-(piperazin-1-yl)-1H-benzoimidazole.

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become homogeneous as the sodium salt of the benzimidazole forms.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add a solution of 4-fluorobenzyl bromide in a small amount of anhydrous DMF dropwise over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel.[7]

Protocol 2: Purification by Column Chromatography

Objective: To separate the target product from unreacted starting materials and the major byproducts.

System:

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar system and gradually increase polarity.

    • Initial Eluent: 100% Dichloromethane (DCM) to elute non-polar impurities.

    • Gradient: Gradually increase the percentage of methanol (MeOH) or ethyl acetate (EtOAc) in DCM. For example, a gradient from 0% to 10% MeOH in DCM.

  • Elution Order (Typical):

    • Di-Alkylated Byproduct (least polar)

    • Target Molecule

    • Piperazine N-Alkylated Isomer

    • 2-(Piperazin-1-yl)-1H-benzoimidazole (most polar starting material)

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil/solid in a minimum amount of DCM/MeOH, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent (e.g., hexane or DCM).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase, collecting fractions. Gradually increase the eluent polarity according to the gradient plan.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

  • ResearchGate. (n.d.). N‐Alkylation of benzimidazole. Available at: [Link]

  • ResearchGate. (n.d.). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

  • PubMed Central (PMC). (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Available at: [Link]

  • Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Available at: [Link]

  • PubMed Central (PMC). (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]

  • PubMed. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Spectral Studies of 1-Benzyl-4-Fluoro-2-Phenyl-1h-Benzo[D]Imidazole as Chemosensor and Nlo Material. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. Available at: [Link]

  • Organ, M. G. et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • PubMed Central (PMC). (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Available at: [Link]

  • PubMed Central (PMC). (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

  • DiVA portal. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • PubMed Central (PMC). (2014). 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole. Available at: [Link]

  • ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]

  • Wisdomlib. (2024). N-alkylation: Significance and symbolism. Available at: [Link]

  • Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available at: [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

  • Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]

  • ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

Sources

Technical Support Center: Strategies to Improve the Bioavailability of Benzimidazole-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzimidazole-piperazine compound development. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and detailed protocols to help you overcome common bioavailability challenges encountered in your research.

Section 1: Understanding the Bioavailability Challenge

Q1: Why do many benzimidazole-piperazine compounds exhibit low oral bioavailability?

A1: The low oral bioavailability of this class of compounds typically stems from a combination of two primary factors:

  • Poor Aqueous Solubility: Benzimidazole-piperazine derivatives are often highly lipophilic and crystalline in nature. This leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for absorption. Many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by high permeability but low solubility.[1]

  • Extensive First-Pass Metabolism: After absorption from the gut, the compound travels through the portal vein to the liver before reaching systemic circulation. Benzimidazoles are susceptible to extensive metabolism by cytochrome P450 (CYP450) enzymes in the liver.[1] This "first-pass effect" significantly reduces the concentration of the active parent drug that reaches the bloodstream.

Q2: My compound shows excellent in vitro activity but fails in animal models. What is the likely cause?

A2: This is a classic and frequent challenge. The discrepancy almost always points to poor pharmacokinetic properties, specifically low bioavailability. While your compound is effective at the cellular level (in vitro), an insufficient concentration is reaching the target tissues in vivo. Before abandoning the compound, you must investigate its solubility, permeability, and metabolic stability.

Section 2: Formulation-Based Strategies to Enhance Bioavailability

Formulation science offers powerful tools to overcome the inherent physicochemical limitations of a drug candidate without altering its chemical structure.

Salt Formation
Q3: How can converting my basic benzimidazole-piperazine compound to a salt improve its bioavailability?

A3: Since the piperazine moiety is basic, you can react your compound with an acid to form a salt. A pharmaceutical salt generally shows a much higher dissolution rate than its corresponding free base.[2] This is because the salt creates its own buffered microenvironment in the diffusion layer surrounding the dissolving particle, leading to a temporary pH change that favors solubility.[2][3] This enhanced dissolution can lead to a higher concentration of the drug in the GI tract, creating a greater driving force for absorption.

Troubleshooting Salt Formation
  • Issue: The formed salt is unstable and reverts to the free base in a solid dosage form.

    • Solution: Assess the chemical and physical stability of the salt under stressed conditions (e.g., high heat and humidity).[2] The choice of the counter-ion is critical; some counter-ions create more stable salts than others. A thorough salt screening study is essential to identify the optimal, stable salt form.

  • Issue: Bioavailability did not improve, or even decreased, after forming a hydrochloride salt.

    • Solution: This can be due to the "common ion effect."[2] The high concentration of chloride ions in gastric acid can suppress the dissolution of a hydrochloride salt. Investigate alternative salt forms using different counter-ions (e.g., mesylate, tosylate, sulfate).

Cyclodextrin Complexation
Q4: What is cyclodextrin complexation and how does it work?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble drug molecules, like your benzimidazole-piperazine compound, within their central cavity to form an "inclusion complex."[4][5] This complex effectively shields the lipophilic drug from the aqueous environment, dramatically increasing its apparent water solubility and dissolution rate.[1][6] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[4][6]

Experimental Protocol: Preparation of a Benzimidazole-Piperazine/HP-β-CD Inclusion Complex
  • Molar Ratio Determination: Start by preparing solutions with varying molar ratios of your compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Complexation:

    • Dissolve the HP-β-CD in purified water with stirring.

    • Separately, dissolve your compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

    • Slowly add the drug solution to the aqueous HP-β-CD solution under continuous stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for equilibration.

  • Solvent Removal: Remove the organic solvent and water via rotary evaporation or, for optimal results, freeze-drying (lyophilization). This yields a solid powder of the inclusion complex.

  • Characterization (Self-Validation):

    • Confirmation of Complexation: Use Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to confirm the formation of the complex. The characteristic melting peak of the pure drug should disappear or shift in the DSC thermogram, indicating it is encapsulated.

    • Solubility Measurement: Determine the aqueous solubility of the complex and compare it to the pure drug. A significant increase confirms successful formulation.

Troubleshooting Cyclodextrin Complexation
  • Issue: The increase in solubility is modest.

    • Solution 1: Increase the molar ratio of HP-β-CD to the drug.

    • Solution 2: The size of your molecule may not be a perfect fit for the β-CD cavity. Try a different cyclodextrin, such as α-CD or γ-CD.

    • Solution 3: Incorporate a ternary component, such as polyvinylpyrrolidone (PVP), which can further enhance solubility and complexation efficiency.[6]

Lipid-Based Formulations
Q5: My compound is highly lipophilic. Would a lipid-based formulation be a good strategy?

A5: Absolutely. For "grease-ball" molecules, lipid-based drug delivery systems (LBDDS) are an excellent choice.[7] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[8] When administered orally, they facilitate drug solubilization in the GI tract by forming fine emulsions or micellar solutions upon contact with GI fluids. This maintains the drug in a dissolved state, ready for absorption.[9][10] A common and effective type is the Self-Emulsifying Drug Delivery System (SEDDS).[10][11]

Data Summary: Common LBDDS Components
ComponentExamplesFunction
Oils Medium-chain triglycerides (MCTs), Long-chain triglycerides (LCTs) (e.g., sesame oil, corn oil)Solubilize the lipophilic drug.[9]
Surfactants Cremophor® EL, Tween® 80, Labrasol®Promote self-emulsification and solubilize the drug.[9]
Co-solvents Ethanol, Propylene glycol, Polyethylene glycol (PEG)Enhance the solvent capacity of the formulation.
Troubleshooting LBDDS
  • Issue: The drug precipitates out of the formulation upon dilution in the GI tract.

    • Solution: The formulation may lack sufficient surfactant or co-solvent to maintain solubilization. Re-optimize the ratio of oil, surfactant, and co-solvent. The goal is to form a stable, fine microemulsion upon dilution.

  • Issue: The formulation is physically unstable and shows phase separation during storage.

    • Solution: The components are not fully miscible. Screen a wider range of excipients to find a more compatible system. Constructing ternary phase diagrams can be an invaluable tool for identifying stable formulation regions.

Nanotechnology-Based Approaches
Q6: How can reducing my compound's particle size to the nanoscale improve bioavailability?

A6: Reducing the particle size to the nanometer range (nanonization) dramatically increases the surface area-to-volume ratio of the drug.[1] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate, which can enhance absorption.[12] Nanoparticles can also improve permeability and may even be taken up by different absorption pathways.[13][14]

Troubleshooting Nanonization
  • Issue: The nanoparticles aggregate after production, losing the benefit of the high surface area.

    • Solution: Use appropriate stabilizers (surfactants or polymers) during and after the nanonization process (e.g., wet-bead milling or high-pressure homogenization). These stabilizers adsorb to the nanoparticle surface and prevent agglomeration through steric or electrostatic repulsion.

Section 3: Chemical Modification Strategies

Prodrug Approach
Q7: What is a prodrug, and how can it solve my bioavailability problems?

A7: A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in vivo to release the active drug.[15] This is a powerful strategy to overcome physicochemical barriers.[16][17][18] For a benzimidazole-piperazine compound, you could:

  • Improve Solubility: Attach a highly polar, water-soluble moiety (e.g., a phosphate group or an amino acid) to the molecule.[16] This phosphate prodrug would be highly soluble in the GI tract, and after absorption, enzymes (like alkaline phosphatase) would cleave it to release the active parent drug.[19]

  • Bypass First-Pass Metabolism: Temporarily mask the part of the molecule that is susceptible to CYP450 metabolism.

Troubleshooting the Prodrug Approach
  • Issue: The prodrug is not converting to the active drug in vivo.

    • Solution: The linker you chose may not be susceptible to cleavage by the relevant enzymes. You must ensure the linker is designed to be cleaved by enzymes present at the desired site of activation (e.g., in the intestinal wall or the liver).

  • Issue: The prodrug converts too quickly in the GI tract before it can be absorbed.

    • Solution: The linker is too labile. Redesign the linker to be more stable, ensuring it remains intact until after absorption.

Section 4: Key Experimental Workflows & Diagrams

Decision-Making Workflow for Bioavailability Enhancement

The following diagram outlines a logical workflow for selecting an appropriate strategy to improve the bioavailability of your benzimidazole-piperazine compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Initial State: Low Oral Bioavailability q1 Primary Limiting Factor? solubility Solubility-Limited q1->solubility permeability Permeability-Limited q1->permeability metabolism Metabolism-Limited q1->metabolism s_strat Solubility Enhancement Strategies p_strat Permeability Enhancement Strategies m_strat Metabolism Reduction Strategies s1 Salt Formation s2 Cyclodextrin Complexation s3 Lipid-Based Systems (SEDDS) s4 Nanonization p1 Prodrug Approach (Lipophilic promoiety) p2 Use of Permeation Enhancers m1 Prodrug Approach (Mask metabolic site) m2 Co-administration with CYP450 Inhibitor (preclinical)

Caption: Decision tree for selecting a bioavailability enhancement strategy.

General Workflow for In Vitro - In Vivo Correlation (IVIVC)

Establishing an IVIVC is crucial for demonstrating that your in vitro dissolution test can predict the in vivo performance of your formulation. This is highly valued by regulatory agencies.[20][21]

A 1. Develop Multiple Formulations (e.g., Fast, Medium, Slow Release) B 2. Conduct In Vitro Dissolution (Measure % Drug Released over Time) A->B C 3. Conduct In Vivo PK Study (Measure Plasma Concentration over Time) A->C E 5. Correlate Data (Plot % Dissolved vs. % Absorbed) B->E D 4. Deconvolution (Calculate In Vivo Absorption from PK Data) C->D Pharmacokinetic Modeling D->E F 6. Validate the Model (Predict PK profile of a new formulation) E->F Establish Level A Correlation

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Section 5: Consolidated Troubleshooting Guide & FAQs

Problem Encountered Potential Cause Recommended Action & Rationale
Low bioavailability in PK study despite high in vitro solubility of the formulation. Rapid First-Pass Metabolism or Efflux. Your formulation successfully solved the dissolution problem, but the drug is being rapidly cleared by the liver or pumped back into the gut by efflux transporters like P-glycoprotein (P-gp). Action: Conduct a Caco-2 permeability assay with a P-gp inhibitor (e.g., verapamil) to check for efflux.[1] Consider a prodrug approach to mask the metabolic site.[1]
High variability in animal PK data. Food Effects or Formulation Instability. The presence of food can significantly alter the GI environment (pH, bile salts), affecting formulation performance, especially for lipid-based systems. Action: Standardize feeding protocols in your animal studies (fasted vs. fed). Assess the stability of your formulation in simulated gastric and intestinal fluids (SGF, SIF).
Compound degrades in the stomach. Acid Instability. The benzimidazole core can be susceptible to degradation in the low pH of the stomach. Action: Assess the compound's stability at various pH levels.[1] If it is acid-labile, an enteric-coated formulation that only releases the drug in the higher pH of the small intestine may be required.

References

  • Harnessing the Therapeutic Potential of Benzimidazole Encompassing Piperazine Hybrids: Synthesis, Spectral Analysis, In Vitro, a - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, M. A., Abdel-Aziz, A. A.-M., & Abdel-Jalil, R. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. DARU Journal of Pharmaceutical Sciences, 30(1), 125–134. [Link]

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  • Sultana, N., & Halim, M. A. (2023). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 28(17), 6231. [Link]

  • Roy, A., & Pofali, P. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 24(7), 213. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. [Link]

  • Protopopova, A. D., Efremova, M. V., & Vorobyev, I. I. (Eds.). (2023). Nanotechnology-Based Drug Delivery Systems. MDPI.
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  • Chaudhary, A., Nagaich, U., & Gulati, N. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1162635. [Link]

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  • Linn, M., Collnot, E.-M., Djuric, D., Hempel, K., Fabian, E., Kolter, K., & Lehr, C.-M. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Chemie Ingenieur Technik, 84(1-2), 35–46. [Link]

  • Ielo, L., & Sinicropi, M. S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7765. [Link]

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Validation & Comparative

A Comparative Analysis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical kinase inhibitor, 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole (herein referred to as Compound X), with a panel of established kinase inhibitors. As experimental data for Compound X is not publicly available, this document presents a well-reasoned, hypothetical profile for this molecule to illustrate its potential positioning within the current landscape of kinase inhibitor research and development. The comparisons are grounded in the structural features of Compound X and known structure-activity relationships of similar chemical scaffolds.

The benzimidazole core is a privileged scaffold in medicinal chemistry, known to interact with the hinge region of kinase domains, while the piperazine moiety often confers solubility and can be crucial for targeting specific kinases.[1] The 4-fluoro-benzyl group can engage in hydrophobic and halogen-bonding interactions within the ATP-binding pocket. Based on these features, we hypothesize that Compound X is a potent inhibitor of receptor tyrosine kinases (RTKs) and certain non-receptor tyrosine kinases.

Proposed Synthesis of Compound X

The synthesis of this compound can be envisioned through a multi-step process, adapting established methodologies for similar benzimidazole derivatives. A plausible synthetic route is outlined below. The initial step would involve the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. This would be followed by the introduction of the piperazine and 4-fluoro-benzyl moieties.

G cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Alkylation A o-Phenylenediamine C 2-(Piperazin-1-yl)-1H-benzoimidazole A->C B Piperazine-1-carbonyl chloride B->C D 2-(Piperazin-1-yl)-1H-benzoimidazole F This compound (Compound X) D->F E 1-(Bromomethyl)-4-fluorobenzene E->F G A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add Test Compound (e.g., Compound X) or Vehicle Control A->B C Initiate Reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Stop Kinase Reaction (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and a dilution series of the test compound.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the appropriate wells.

  • Initiation: Start the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Kinase Inhibition

Cellular assays are crucial for determining a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and engagement with the target in its natural environment. [2]A common method involves treating cancer cell lines that are dependent on the target kinase and measuring the inhibition of cell proliferation.

Experimental Workflow:

G A Seed Cancer Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with a Dilution Series of the Test Compound B->C D Incubate for 72 hours C->D E Add Cell Proliferation Reagent (e.g., CellTiter-Glo®) D->E F Measure Luminescence E->F G Calculate % Viability and GI50 F->G

Caption: Workflow for a cellular proliferation assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line known to be dependent on the kinase of interest (e.g., A431 for EGFR) under standard conditions.

  • Plating: Seed the cells into 96-well plates at an appropriate density.

  • Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Add a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of cell viability.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Kinase Selectivity Profiling

To understand the broader activity of a kinase inhibitor, it is essential to profile it against a large panel of kinases. [3]This can be outsourced to specialized contract research organizations (CROs) that offer kinome-wide screening services. [4][5][6][7] Conceptual Workflow for Kinome Profiling:

G A Submit Compound to CRO B CRO Performs High-Throughput Screening against a Kinase Panel (e.g., >400 kinases) A->B C Data Analysis and Generation of Kinome Map and Selectivity Score B->C D Identification of On-Target and Off-Target Activities C->D

Caption: Conceptual workflow for kinase selectivity profiling.

A high selectivity score indicates that the compound is highly specific for its intended target(s), which is often a desirable characteristic to minimize off-target side effects.

Conclusion

While the kinase inhibitory profile of this compound (Compound X) remains to be experimentally determined, its structural features suggest it holds promise as a potential inhibitor of key oncogenic kinases. The hypothetical data presented in this guide positions Compound X as a potent dual EGFR/Src inhibitor. The provided experimental workflows offer a clear path for its comprehensive characterization. Further synthesis and biological evaluation are necessary to validate this hypothesis and fully elucidate the therapeutic potential of this and similar molecules.

References

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A Comparative Guide to the Selectivity and Cross-Reactivity of FPK-1, a Novel Benzimidazole-Piperazine Class Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinase selectivity is paramount, as off-target activity can lead to unforeseen toxicities or reduced efficacy. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] The novel compound, 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole, hereafter referred to as FPK-1, belongs to this class. Structural analogs have shown activity as kinase inhibitors, suggesting FPK-1 may also function in this capacity.

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of FPK-1. We hypothesize a primary target family for FPK-1: the Janus Kinases (JAKs). The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases crucial for cytokine signaling.[2][3] Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory and autoimmune diseases.[3] Consequently, several JAK inhibitors (JAKinibs), such as Tofacitinib and Ruxolitinib, are now clinically approved.[4][5] However, these inhibitors possess distinct selectivity profiles, and their off-target effects can lead to side effects. For instance, Tofacitinib was initially designed to target JAK3 but also inhibits JAK2, which can contribute to anemia.[4] Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[6][7]

Therefore, characterizing a new chemical entity like FPK-1 requires a rigorous, multi-tiered approach to define its precise inhibitory fingerprint. This guide compares FPK-1's hypothetical performance against two well-established clinical benchmarks, Tofacitinib (a pan-JAK inhibitor) and Upadacitinib (a selective JAK1 inhibitor), to contextualize its potential therapeutic utility.

Experimental Strategy: A Tiered Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity moves from a broad, high-throughput survey to focused biochemical and cell-based validation. This tiered strategy, often called a screening cascade, efficiently allocates resources by eliminating non-selective compounds early and deeply characterizing the most promising candidates.

Our approach consists of three main stages:

  • Primary Screen (Broad Kinome Profiling): An initial screen of FPK-1 at a single high concentration against a large panel of kinases to identify a preliminary hit profile.

  • Secondary Screen (Biochemical Potency): Quantitative dose-response assays to determine the potency (e.g., IC50 or Kd) for the primary targets and key off-targets identified in the primary screen.

  • Tertiary Screen (Cellular Target Engagement & Pathway Inhibition): Cell-based assays to confirm that the compound inhibits the intended target in a physiological context and produces the desired downstream biological effect.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Validation a Test Compound (FPK-1 @ 10 µM) b KINOMEscan® (468 Kinases) a->b Primary Screen c Dose-Response Curve (10-point, 3-fold dilution) b->c Identify On- and Off-Targets d LanthaScreen™ Eu Kinase Binding Assay (Kd determination) c->d Secondary Screen e Cell-Based Assay (e.g., Human T-Cells) d->e Confirm Potency & Selectivity f Western Blot or MSD Assay (pSTAT3 Inhibition) e->f Functional Confirmation g Selective Candidate Profile f->g

Figure 1: Tiered experimental workflow for kinase inhibitor selectivity profiling.

Methodologies

Primary Screen: KINOMEscan® Competition Binding Assay

The initial assessment of selectivity is performed using a high-throughput competition binding assay, such as the Eurofins Discovery KINOMEscan® platform.[8][9][10] This ATP-independent assay measures the ability of a compound to displace a ligand from the active site of over 460 kinases, providing a direct measure of binding interactions.[9]

Protocol:

  • Compound Preparation: FPK-1 is prepared in 100% DMSO at a concentration 100x the final desired screening concentration.

  • Assay Execution: Kinase-tagged T7 phage is incubated with an immobilized, active-site directed ligand in the presence of FPK-1 (e.g., at a final concentration of 10 µM).

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The result is reported as "% Control," where a lower percentage indicates stronger binding of the test compound.

  • Hit Criteria: Hits are typically defined as kinases showing >90% inhibition at the tested concentration.

Secondary Screen: LanthaScreen™ Eu Kinase Binding Assay

For primary hits (e.g., JAK family members) and significant off-targets, a quantitative binding affinity (Kd) is determined using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. The LanthaScreen™ assay is a robust method for this purpose.[11][12][13]

Protocol:

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of FPK-1, Tofacitinib, and Upadacitinib in kinase buffer. Prepare a 2X mixture of the target kinase (e.g., JAK1) and a europium-labeled anti-tag antibody. Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer.[13]

  • Assay Assembly (384-well plate):

    • Add 4 µL of the compound serial dilution.

    • Add 8 µL of the 2X kinase/antibody mixture.

    • Add 4 µL of the 4X tracer.[13]

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the Kd value.

Tertiary Screen: Cellular Phospho-STAT3 (pSTAT3) Inhibition Assay

To confirm on-target activity in a physiological setting, we measure the inhibition of a key downstream substrate. The JAK-STAT pathway culminates in the phosphorylation of STAT proteins.[3] Therefore, measuring the level of phosphorylated STAT3 (pSTAT3) after cytokine stimulation is a direct readout of JAK activity.

Protocol:

  • Cell Culture and Treatment: Seed human T-cells (e.g., Jurkat line) in 96-well plates. Starve the cells for 4-6 hours in serum-free media. Pre-incubate the cells with a serial dilution of FPK-1 or comparator compounds for 1 hour.

  • Stimulation: Stimulate the cells with a cytokine that signals through the target JAK, for example, Interleukin-6 (IL-6) for JAK1, for 15-30 minutes.

  • Lysis: Lyse the cells on ice with a buffer supplemented with protease and phosphatase inhibitors.[14]

  • Detection (Western Blot):

    • Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 (as a loading control).[14][15][16]

    • Incubate with species-appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Plot the normalized signal against the log of inhibitor concentration to determine the cellular IC50.

Results and Comparative Analysis

The following data are hypothetical but representative of a compound with high selectivity for JAK1.

Biochemical Selectivity Profile

The biochemical binding affinities (Kd) of FPK-1, Tofacitinib, and Upadacitinib were determined for the four JAK family members and a representative off-target kinase, SRC1, which was identified as a weak hit in the primary screen.

CompoundJAK1 (Kd, nM)JAK2 (Kd, nM)JAK3 (Kd, nM)TYK2 (Kd, nM)SRC1 (Kd, nM)
FPK-1 0.8 95 150 75 >5,000
Tofacitinib2.15.61.235>10,000
Upadacitinib1.91102,30045>10,000

Interpretation: The data clearly positions FPK-1 as a potent and highly selective JAK1 inhibitor.

  • Potency: FPK-1 demonstrates sub-nanomolar affinity for JAK1 (Kd = 0.8 nM), making it the most potent JAK1 binder among the tested compounds.

  • Selectivity:

    • vs. JAK2: FPK-1 exhibits a 118-fold selectivity for JAK1 over JAK2. This is comparable to the selective profile of Upadacitinib (58-fold) and vastly superior to Tofacitinib, which shows minimal selectivity (2.7-fold).[4] High selectivity against JAK2 is often desirable to avoid potential hematological side effects.[4][17]

    • vs. JAK3/TYK2: FPK-1 maintains strong selectivity against JAK3 (187-fold) and TYK2 (94-fold).

    • vs. Off-Target: No significant binding to SRC1 was observed, confirming a clean profile against this unrelated kinase family.

Cellular Activity Profile

The ability of each compound to inhibit IL-6-induced STAT3 phosphorylation in T-cells was measured to confirm on-target engagement in a cellular environment.

CompoundCellular pSTAT3 IC50 (nM)
FPK-1 15
Tofacitinib35
Upadacitinib40

Interpretation: The cellular data corroborates the biochemical findings. FPK-1 is the most potent inhibitor of JAK1-mediated signaling in a cellular context, with an IC50 of 15 nM. This demonstrates excellent translation from biochemical binding affinity to functional cellular activity.

The JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, the target of FPK-1 and the comparator compounds. Inhibition of JAK proteins prevents the phosphorylation and subsequent activation of STAT transcription factors, thereby blocking the expression of inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding & Dimerization jak JAK receptor->jak 2. Proximity Activation stat STAT receptor->stat p_jak P-JAK (Active) jak->p_jak 3. Autophosphorylation p_stat P-STAT stat->p_stat 4. STAT Recruitment & Phosphorylation p_jak->receptor Phosphorylates Receptor p_jak->stat dimer P-STAT Dimer p_stat->dimer 5. Dimerization nucleus Nucleus dimer->nucleus 6. Nuclear Translocation transcription Gene Transcription (Inflammation) nucleus->transcription 7. Binds DNA inhibitor FPK-1 (JAK Inhibitor) inhibitor->p_jak BLOCKS

Figure 2: Simplified JAK-STAT signaling pathway and the site of inhibition.

Conclusion

This guide outlines a rigorous, validated workflow for characterizing the selectivity and cross-reactivity of a novel kinase inhibitor, FPK-1. Based on our comparative analysis with established drugs, the hypothetical data reveals FPK-1 as a highly potent and selective JAK1 inhibitor. Its biochemical profile, particularly its >100-fold selectivity for JAK1 over JAK2, is a promising feature that may translate to an improved safety profile by minimizing off-target effects associated with JAK2 inhibition.[4][17] Furthermore, its superior potency in cell-based functional assays underscores its potential as a best-in-class therapeutic candidate. This systematic approach of broad screening followed by orthogonal biochemical and cellular validation is essential for making informed decisions in the drug development process.

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  • Pham, V. T., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • JoVE. (2023). Video: The JAK-STAT Signaling Pathway. Journal of Visualized Experiments. Available at: [Link]

  • Asquith, C. R. M., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available at: [Link]

  • Mondal, D., et al. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. Journal of Chemical Information and Modeling. Available at: [Link]

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Safety Operating Guide

Comprehensive Disposal and Safety Guide: 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary directive is to ensure that innovative research is conducted with the highest standards of safety and environmental stewardship. This guide provides a detailed, field-proven framework for the proper disposal of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole (CAS No: 142617-98-9). The core principle of this guide is risk mitigation through informed procedure. Given that the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated, we must operate under the precautionary principle.[1] The procedures outlined below are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment & Rationale

Understanding the "why" is critical to ensuring adherence to protocol. This compound is a complex heterocyclic molecule. Its potential hazards are inferred from its constituent structural motifs: a benzimidazole core, a piperazine ring, and a fluorinated benzyl group.

  • Benzimidazole Derivatives : While many are used as pharmaceuticals, this class of compounds can be biologically active, with some demonstrating fungicidal properties.[2] Reported adverse effects in related compounds include hematological, neurological, and hepatobiliary disorders.[3][4]

  • Piperazine Derivatives : Piperazine itself is known to be corrosive to skin, eyes, and mucous membranes. Structurally similar compounds are often classified as skin and eye irritants, with potential for respiratory irritation and harm if swallowed.[5]

  • Lack of Specific Data : The Safety Data Sheet (SDS) for this compound explicitly states that its toxicological properties are not fully known.[1] The only specified hazard is potential respiratory irritation.[1] This absence of comprehensive data necessitates treating the compound as hazardous until proven otherwise.

Key Compound Data
PropertyValueSource
CAS Number 142617-98-9[1]
Molecular Formula C₁₈H₁₉FN₄[1]
Molecular Weight 310.37 g/mol [1]
Known Hazards May cause respiratory irritation.[1] Other toxicological properties not fully investigated.[1]MSDS[1]
Primary Disposal Route Licensed Professional Waste Disposal Service; Chemical IncinerationMSDS[1]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure. The following equipment is mandatory when handling this compound in any form (solid, solution, or waste).

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne dust. The piperazine moiety suggests a potential for corrosivity.[6]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents dermal contact. The SDS for related compounds indicates a risk of skin irritation.[5]
Body Protection Lab coat.Prevents contamination of personal clothing.
Respiratory Protection For handling bulk powder or creating dust, a NIOSH-approved respirator is required (e.g., N95 for nuisance dust, or a higher-level cartridge respirator for significant aerosolization).[1]The known risk of respiratory irritation necessitates this precaution.[1]

Waste Segregation & Collection Protocol

Proper segregation at the point of generation is crucial for a safe and compliant disposal pathway. Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Waste Collection
  • Designate a Waste Container :

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, vapor-tight lid.

    • The container must be clean, in good condition, and appropriate for the type of waste (solid or liquid).

  • Properly Label the Container :

    • Before adding any waste, affix a hazardous waste label.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate list of all components and their approximate concentrations if in solution.

      • The date when the first drop of waste was added.

      • The relevant hazard characteristics (e.g., Irritant, Toxic).

  • Transferring Waste to the Container :

    • Solid Waste : Transfer surplus or expired solid compound directly into the designated solid waste container. Use a chemical fume hood to minimize inhalation risk. Avoid creating dust.[1]

    • Liquid Waste : If the compound is in a solvent, collect it as a liquid hazardous waste stream. Ensure the solvent is compatible with the container.

    • Contaminated Materials : Items such as gloves, weigh boats, and pipette tips that are contaminated with the compound must be disposed of in the designated solid waste container.[1] Do not dispose of these items in regular trash.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA that is at or near the point of generation.[7]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

    • Once the container is full, or within one year of the start date (check local regulations), contact your institution's EHS office for pickup.[8][9]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating risk.

  • Immediate Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line immediately.

  • Containment & Cleanup (for minor spills by trained personnel) :

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Prevent the spill from entering drains at all costs.[1]

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated waste container.[1][10]

    • For liquid spills, cover with a chemical absorbent (e.g., vermiculite or sand) and allow it to be fully absorbed.[10]

  • Decontamination :

    • Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal of Spill Debris :

    • All materials used for cleanup (absorbents, PPE, etc.) must be placed in the hazardous waste container, sealed, and labeled appropriately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_generation Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposition cluster_spill Spill Response start Waste Generated solid Solid Waste (Surplus, Contaminated PPE) start->solid liquid Liquid Waste (In Solution) start->liquid spill Spill Event start->spill container Properly Labeled Hazardous Waste Container solid->container liquid->container spill_protocol Execute Spill Management Protocol spill->spill_protocol saa Store in Secondary Containment in Satellite Accumulation Area (SAA) container->saa pickup Schedule Pickup with Licensed Disposal Service saa->pickup incineration High-Temperature Incineration with Scrubber pickup->incineration spill_waste Collect Spill Debris as Hazardous Waste spill_protocol->spill_waste spill_waste->container

Caption: Disposal decision workflow from generation to final incineration.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Rinsing : Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate : The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste stream.

  • Container Disposal : Once triple-rinsed, the container can often be disposed of as regular lab glass or plastic, but only after the label has been completely defaced or removed.[8] Consult your institutional policy to confirm this final step.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals.

  • Licensed Disposal Company : All waste containing this compound must be offered to a licensed professional waste disposal company.[1] Do not attempt to treat or dispose of this chemical on your own.

  • Incineration : The recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle potential hazardous combustion byproducts like nitrogen oxides and hydrogen fluoride.[1][11]

By adhering to this comprehensive guide, researchers can ensure they are managing this novel compound with the necessary level of caution, protecting themselves, their colleagues, and the environment.

References

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  • Global Substance Registration System. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1-(4-FLUOROBENZYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • Crequy, M., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS Neglected Tropical Diseases. Retrieved from [Link]

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  • ResearchGate. (2024). (PDF) Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. Retrieved from [Link]

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  • Novachem. (2024). Safety Data Sheet - Piperazine citrate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.